Protosappanin B (Standard)
Description
Properties
IUPAC Name |
(10S)-10-(hydroxymethyl)-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-7-16(21)6-9-3-13(19)14(20)5-12(9)11-2-1-10(18)4-15(11)22-8-16/h1-5,17-21H,6-8H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYTQTVJQUCEP-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC[C@]1(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Protosappanin B (C₁₆H₁₆O₆): A Technical Whitepaper on its Anti-Cancer Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protosappanin B, a bioactive compound with the molecular formula C₁₆H₁₆O₆, has garnered significant attention within the scientific community for its pronounced therapeutic potential, particularly in the realm of oncology.[1][2] This technical guide provides an in-depth overview of Protosappanin B, consolidating key research findings to facilitate further investigation and drug development. This document details its chemical properties, summarizes its anti-tumor efficacy through comprehensive data tables, provides detailed experimental protocols for its study, and visualizes its molecular interactions through signaling pathway diagrams.
Introduction
Protosappanin B is a key active component extracted from the heartwood of Caesalpinia sappan L. (Lignum Sappan), a plant used in traditional medicine.[2] Its molecular formula is C₁₆H₁₆O₆ and it has a molecular weight of approximately 304.30 g/mol .[2][3][4][5] Possessing a dibenzoxocin derivative structure, Protosappanin B has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2] However, its most extensively studied and promising characteristic is its potent anti-tumor activity against various cancer cell lines.[1][6][7] This whitepaper will delve into the technical details of Protosappanin B's anti-cancer properties, offering a valuable resource for researchers in the field.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₆ | [2][3][6] |
| Molecular Weight | 304.30 g/mol | [2] |
| Physical Description | Powder | [2] |
| Source | Heartwood of Caesalpinia sappan L. | [2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2][4] |
| CAS Number | 102036-29-3 | [2][3][5] |
Anti-Tumor Activity: Quantitative Data
Protosappanin B has demonstrated significant dose-dependent inhibitory effects on the proliferation of a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Treatment Duration (hours) | Reference |
| SW-480 | Human Colon Cancer | 21.32 | 48 | [6][7] |
| HCT-116 | Human Colon Cancer | 26.73 | 48 | [6][7] |
| BTT | Mouse Bladder Cancer | 76.53 | 48 | [6][7] |
| T24 | Human Bladder Cancer | 82.78 | 48 | [8][9][10][11][12] |
| 5637 | Human Bladder Cancer | 113.79 | 48 | [8][9][10][11][12] |
Mechanisms of Action: Signaling Pathways
Research has elucidated that Protosappanin B exerts its anti-tumor effects through the modulation of several key intracellular signaling pathways, primarily the PI3K/Akt pathway and by inhibiting the expression of Golgi phosphoprotein 3 (GOLPH3).
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Protosappanin B has been shown to significantly reduce the phosphorylation of key proteins in this pathway, including Akt and p70S6K.[1] This inhibition leads to decreased cell survival and the induction of apoptosis.
Downregulation of GOLPH3 Expression
GOLPH3 is an oncoprotein that plays a role in Golgi trafficking and has been implicated in tumor progression. Protosappanin B has been found to suppress the expression of GOLPH3 in a concentration-dependent manner in colon cancer cells.[1] This suppression contributes to the inhibition of tumor growth.
LINC00612/microRNA-590-3p/GOLPH3 Axis
Recent studies have revealed a more intricate mechanism where Protosappanin B enhances the chemosensitivity of colon adenocarcinoma to 5-fluorouracil (B62378) (5-FU).[13] It achieves this by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis. Protosappanin B attenuates the expression of the long non-coding RNA LINC00612, which in turn affects the levels of microRNA-590-3p and subsequently GOLPH3, thereby reducing chemoresistance.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-tumor effects of Protosappanin B.
Extraction and Purification of Protosappanin B
This protocol describes the isolation of Protosappanin B from Caesalpinia sappan L. heartwood.
Materials:
-
Dried and powdered Caesalpinia sappan L. heartwood
-
Distilled water
-
Ethyl acetate
-
Petroleum ether
-
Silica (B1680970) gel (160-200 mesh)
-
Chromatography column
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Developing solvent: Chloroform/Acetone/Formic acid (8:4:1)
Procedure:
-
Extraction: Boil the powdered heartwood in distilled water. Repeat the extraction process multiple times.
-
Solvent Partitioning: Concentrate the aqueous extract and partition it against ethyl acetate. Collect the ethyl acetate phase.
-
Column Chromatography: Concentrate the ethyl acetate extract and load it onto a silica gel column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
-
Purification: Combine the fractions containing pure Protosappanin B and concentrate them to obtain the final product.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of Protosappanin B on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Protosappanin B stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Protosappanin B and incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Analysis (Flow Cytometry)
This technique is used to quantify the percentage of apoptotic cells after treatment with Protosappanin B.
Materials:
-
Cancer cell lines
-
6-well plates
-
Protosappanin B stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Protosappanin B for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protein Expression Analysis (Western Blotting)
This method is used to detect changes in the expression levels of specific proteins in signaling pathways affected by Protosappanin B.
Materials:
-
Cancer cell lines
-
Protosappanin B stock solution
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GOLPH3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
Protosappanin B has emerged as a promising natural compound with significant anti-tumor properties. Its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, coupled with its modulation of key signaling pathways like PI3K/Akt and GOLPH3, underscores its potential as a lead compound for the development of novel cancer therapeutics. Further research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to fully harness the therapeutic potential of Protosappanin B. The detailed protocols and data presented in this whitepaper provide a solid foundation for researchers to advance the understanding and application of this potent anti-cancer agent.
References
- 1. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 3. scispace.com [scispace.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. addgene.org [addgene.org]
- 6. researchhub.com [researchhub.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. researchgate.net [researchgate.net]
- 12. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Protosappanin B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin B is a key bioactive homoisoflavone predominantly isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine.[1][2][3] Also known as Lignum Sappan or Sappanwood, this botanical source has been traditionally used to promote blood circulation, alleviate pain, and remove blood stasis.[1] Modern pharmacological research has identified Protosappanin B as a significant contributor to the therapeutic effects of C. sappan extracts, demonstrating marked antitumor, anti-inflammatory, and antimicrobial properties.[1][3][4][5] This technical guide provides a comprehensive overview of the natural occurrence of Protosappanin B, detailed experimental protocols for its extraction and purification, quantitative data on its biological activity, and insights into its mechanism of action.
Natural Occurrence
The primary and most well-documented natural source of Protosappanin B is the dried heartwood of Caesalpinia sappan L., a leguminous plant found in Southeast Asia.[1][3] The heartwood is distinguished by its deep red color, which is attributable to compounds like brazilin (B1667509), a related and often co-isolated substance.[6] Protosappanin B exists alongside other bioactive molecules in the heartwood, including brazilin, sappanol, episappanol, and protosappanin C.[3][7] The presence and concentration of these compounds underscore the importance of selective and efficient extraction and purification methods to isolate Protosappanin B for research and drug development purposes.
Experimental Protocols for Isolation and Purification
Several methods have been established for the isolation of Protosappanin B from Caesalpinia sappan heartwood. The choice of method depends on the desired scale, purity, and the available laboratory equipment. Below are detailed protocols from published research.
Protocol 1: Aqueous and Organic Solvent Extraction followed by Column Chromatography
This conventional method is suitable for large-scale laboratory extraction and yields high-purity Protosappanin B.
-
Initial Extraction :
-
Solvent Partitioning :
-
An equal volume of petroleum ether is added to the concentrated aqueous extract to remove lipids. This step is repeated twice.[1]
-
Subsequently, the lipid-free aqueous phase is extracted with an equal volume of ethyl acetate (B1210297).[1][8]
-
The aqueous phases are combined and dried under reduced pressure to yield a crude extract powder.[1]
-
-
Chromatographic Purification :
-
A chromatographic column (e.g., 4 cm × 40 cm) is packed with 160 to 200 mesh silica (B1680970) gel.[1]
-
15 g of the crude extract powder is dissolved in 100 mL of ethyl acetate and mixed with 30 g of silica gel.[1]
-
The solvent is removed by distillation, and the dried sample is loaded onto the column.[1]
-
Elution is performed using a solvent system of ethyl acetate/petroleum ether/acetic acid (20:100:1) .[1]
-
Fractions are monitored by Thin-Layer Chromatography (TLC), and those containing Protosappanin B are combined and dried to yield the purified compound (>99% purity).[1]
-
Protocol 2: Ionic Liquid-Based Ultrasonic-Assisted Extraction
This modern approach utilizes ionic liquids to improve extraction efficiency and is considered a more environmentally friendly method.
-
Sample Preparation :
-
Dried heartwood of C. sappan is ground into a fine powder and passed through a 70-mesh sieve.[2]
-
-
Optimized Extraction Conditions :
-
Post-Extraction :
Protocol 3: Ethanolic Extraction and Preparative HPLC
This method is commonly used for isolating a range of compounds from C. sappan and is effective for obtaining pure fractions of Protosappanin B.
-
Initial Extraction : The heartwood of C. sappan is soaked in ethanol, followed by extraction and concentration to yield a crude ethanolic extract.[3][10]
-
Fractionation : The crude extract is partitioned and then subjected to column chromatography (e.g., Sephadex LH-20) to obtain semi-purified fractions.[10]
-
Final Purification : The Protosappanin B-containing fraction is further purified using preparative HPLC to yield the isolated compound.[3][10]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the isolation and purification of Protosappanin B, combining the key steps from the protocols described above.
Quantitative Data
The following tables summarize key quantitative data related to the extraction and biological activity of Protosappanin B as reported in the literature.
Table 1: In Vitro Cytotoxicity of Protosappanin B
| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Exposure Time (hours) | Reference |
| SW-480 | Human Colon Cancer | 21.32 | 48 | [1][8] |
| HCT-116 | Human Colon Cancer | 26.73 | 48 | [1][8] |
| BTT | Mouse Bladder Cancer | 76.53 | 48 | [1][8] |
| T24 | Human Bladder Cancer | 82.78 | 48 | [11][12] |
| 5637 | Human Bladder Cancer | 113.79 | 48 | [11][12] |
Table 2: Optimized Extraction and Analytical Parameters
| Parameter | Optimal Condition / Value | Method | Reference |
| Extraction Solvent | 0.5 mol/L [BMIM]Br in Methanol | Ionic Liquid-Based Ultrasonic | [2][9] |
| Solid-Liquid Ratio | 1:50 (g/mL) | Ionic Liquid-Based Ultrasonic | [2][9] |
| Linearity Range (Protosappanin B) | 0.50–3.00 µg | HPLC | [2][9] |
| Average Recovery | 98.31% | HPLC | [2][9] |
Mechanism of Action and Signaling Pathways
Protosappanin B exerts its antitumor effects through the modulation of several key intracellular signaling pathways. Research has shown that it can effectively inhibit the viability and migration of colon cancer cells and induce apoptosis.[4] Furthermore, Protosappanin B has been observed to arrest the cell cycle in the G1 phase in human bladder cancer cells.[11][12]
Key molecular targets and pathways affected by Protosappanin B include:
-
GOLPH3 Inhibition : Protosappanin B suppresses the expression of Golgi phosphoprotein 3 (GOLPH3), a protein implicated in tumor progression.[4]
-
Inhibition of Pro-Survival Pathways : It significantly reduces the phosphorylation and activation of key proteins in pro-survival and proliferation pathways, including Akt (p-AKT), p70S6K (p-p70S6K), β-catenin, and ERK1/2 (p-ERK1/2).[4]
-
NF-κB Signaling : There is evidence to suggest that related compounds from Sappanwood may inhibit NF-κB signaling, which is a critical pathway in inflammation and cancer.[5]
The diagram below illustrates the inhibitory effects of Protosappanin B on these critical cancer-related signaling pathways.
Proposed Biogenetic Pathway
While the complete biosynthetic pathway of Protosappanin B is not fully elucidated, research on co-occurring novel protosappanins, Caesappin A and B, has led to a proposed biogenetic pathway.[10] It is suggested that these complex structures may arise from simpler precursors within the plant. The diagram below outlines this proposed relationship.
Conclusion
Protosappanin B stands out as a promising natural product for therapeutic development, particularly in oncology. Its reliable sourcing from Caesalpinia sappan heartwood, coupled with well-defined isolation protocols, makes it accessible for further investigation. The quantitative data on its potent cytotoxic effects against various cancer cell lines and the growing understanding of its molecular mechanisms provide a solid foundation for preclinical and clinical studies. This guide offers the essential technical information required for researchers to harness the potential of Protosappanin B in their drug discovery and development endeavors.
References
- 1. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of brazilin and protosappanin B in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 4. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caesappin A and B, two novel protosappanins from Caesalpinia sappan L.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Extraction and Analysis of Protosappanin B from Caesalpinia sappan Heartwood
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the methodologies for extracting, purifying, and analyzing Protosappanin B, a key bioactive homoisoflavone derived from the heartwood of Caesalpinia sappan L. (Lignum Sappan). Protosappanin B has garnered significant scientific interest for its potent pharmacological activities, including antitumor, anti-inflammatory, and antioxidant effects.[1][2][3] This guide summarizes quantitative data, presents detailed experimental protocols, and visualizes critical pathways and workflows to support research and development efforts.
Extraction Methodologies for Protosappanin B
The efficient extraction of Protosappanin B from C. sappan heartwood is the primary step for its isolation. Various methods have been optimized, ranging from traditional solvent-based techniques to modern ionic liquid-based ultrasonic-assisted extraction.
Overview of Extraction Techniques
-
Hot Water Extraction: This conventional method involves boiling the powdered heartwood in water. It is a straightforward and environmentally friendly technique, often used as an initial step in a sequential extraction process.[4][5]
-
Ethanol Extraction: Ethanolic extraction, sometimes in combination with water, is effective for isolating various bioactive compounds, including protosappanins.[1][6]
-
Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-UAE): This advanced method utilizes ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), in methanol, coupled with ultrasonication. It has been shown to significantly improve extraction efficiency.[2]
-
Heating Reflux Extraction: Similar to IL-UAE, this method employs an ionic liquid-methanol solution but uses heating under reflux. It demonstrates comparable, and in some cases slightly higher, extraction rates than the ultrasonic method.[2]
Comparative Analysis of Extraction Parameters
The choice of extraction method profoundly impacts the yield of Protosappanin B. The following table summarizes key parameters and reported yields from various studies.
| Extraction Method | Solvent System | Solid-to-Liquid Ratio | Temperature | Time | Protosappanin B Yield (%) | Reference |
| Hot Water Extraction | Distilled Water | Not Specified | Boiling | 3 x 60 min | Not Quantified | [4] |
| Ethanol Extraction | Ethanol-Water (3:1 w/w) | Not Specified | 60 - 180 °C | 5 min | Not Quantified | [6] |
| IL Ultrasonic Extraction | 0.5 M [BMIM]Br in Methanol | 1:50 (g/mL) | 50 °C | 50 min | 1.59% | [2] |
| IL Heating Reflux Extraction | 0.5 M [BMIM]Br in Methanol | 1:50 (g/mL) | 60 °C | 50 min | 1.61% | [2] |
Purification and Isolation
Following crude extraction, a purification step is essential to isolate Protosappanin B from other co-extracted compounds like brazilin (B1667509).
-
Solvent Partitioning: A common initial purification step involves partitioning the concentrated aqueous extract with solvents of increasing polarity, such as petroleum ether (for lipid removal) and ethyl acetate (B1210297). Protosappanin B is typically enriched in the ethyl acetate fraction.[4][5]
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most widely reported method for the final purification of Protosappanin B.[4][5][6] The powdered extract is mixed with silica gel, loaded onto a column, and eluted with a solvent system, often a dichloromethane-methanol gradient.[6]
Experimental Protocols & Workflow
This section provides detailed, step-by-step methodologies for the extraction, purification, and analysis of Protosappanin B.
General Experimental Workflow
The overall process from raw plant material to pure, analyzed compound follows a logical sequence.
References
- 1. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 2. Simultaneous determination of brazilin and protosappanin B in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Protosappanin-Type Homoisoflavonoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protosappanin-type homoisoflavonoids, a unique class of natural products primarily found in the heartwood of Caesalpinia sappan, exhibit a wide array of promising biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Despite their therapeutic potential, the biosynthetic pathway leading to these complex molecules remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway of protosappanin-type homoisoflavonoids. Drawing from the established principles of flavonoid biosynthesis and the structural diversity of homoisoflavonoids isolated from C. sappan, this document outlines the key enzymatic steps and intermediates likely involved in their formation. Furthermore, this guide furnishes detailed experimental protocols for the extraction, isolation, and characterization of these compounds, alongside general methodologies for investigating their biosynthesis. Quantitative data on the biological activities of prominent homoisoflavonoids from C. sappan are presented in structured tables to facilitate comparative analysis. This whitepaper aims to serve as a foundational resource for researchers dedicated to unraveling the intricacies of homoisoflavonoid biosynthesis and harnessing their potential for drug discovery and development.
Introduction
Homoisoflavonoids are a distinct subclass of flavonoids characterized by a C16 skeleton (C6-C2-C6), as opposed to the typical C15 framework of other flavonoids. Among these, the protosappanin-type homoisoflavonoids, such as protosappanin A and B, possess a unique rearranged dibenz[b,d]oxocine ring system that contributes to their significant biological properties. These compounds are predominantly isolated from the heartwood of Caesalpinia sappan L., a plant with a long history of use in traditional medicine. While numerous studies have focused on the isolation, structural elucidation, and pharmacological evaluation of protosappanins, their biosynthesis at the molecular and enzymatic level is still a developing field of study.[1][2]
This guide will first provide an overview of the general phenylpropanoid and flavonoid biosynthetic pathways, which serve as the foundation for homoisoflavonoid formation. Subsequently, a putative biosynthetic pathway for protosappanin-type homoisoflavonoids will be detailed, starting from the precursor sappanchalcone (B1681444). Although direct enzymatic evidence for many of the proposed steps is currently lacking, this hypothetical pathway provides a logical framework for future research.
General Phenylpropanoid and Flavonoid Biosynthesis
The biosynthesis of all flavonoids, including homoisoflavonoids, begins with the phenylpropanoid pathway. This central pathway in plants converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor for a vast array of secondary metabolites.
The core of flavonoid biosynthesis is catalyzed by the sequential action of several key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
-
Chalcone (B49325) synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone, the precursor to most flavonoids.
From the chalcone scaffold, various classes of flavonoids are synthesized through the action of isomerases, reductases, hydroxylases, and other modifying enzymes.
Putative Biosynthetic Pathway of Protosappanin-Type Homoisoflavonoids
The biosynthesis of protosappanin-type homoisoflavonoids is believed to diverge from the general flavonoid pathway at the level of a specific chalcone, sappanchalcone.[3] The pathway is thought to involve a unique rearrangement and the incorporation of an additional carbon atom, which is derived from S-adenosyl methionine (SAM).[2]
Based on the structures of co-occurring homoisoflavonoids in C. sappan, a putative biosynthetic pathway is proposed below.
Key Proposed Steps:
-
Formation of Sappanchalcone: The pathway likely begins with the formation of a specific chalcone, sappanchalcone, through the action of a chalcone synthase (CHS) using appropriate precursors.
-
Cyclization to a Flavanone (B1672756): A chalcone isomerase (CHI) would then catalyze the stereospecific cyclization of sappanchalcone to form the corresponding flavanone.
-
Introduction of the C16 Carbon: A crucial and uncharacterized step is the introduction of an additional carbon atom at the C-3 position of the flavanone skeleton. This is hypothesized to be catalyzed by a methyltransferase using SAM as the methyl donor, followed by rearrangement.
-
Formation of Sappanin-Type Core: A series of enzymatic reactions, likely involving reductases and dehydratases, would lead to the formation of the sappanin-type homoisoflavonoid core structure, such as sappanol.
-
Oxidative Rearrangement to Protosappanins: The final and most complex step is the proposed oxidative rearrangement of a sappanin-type precursor to form the characteristic dibenz[b,d]oxocine skeleton of protosappanins. This is likely catalyzed by a cytochrome P450 monooxygenase or a dioxygenase.
Below is a DOT script for a diagram illustrating this putative pathway.
Caption: Putative biosynthetic pathway of protosappanin-type homoisoflavonoids.
Quantitative Data
While quantitative data on the intermediates of the biosynthetic pathway are not available, extensive research has been conducted on the biological activities of the final products. The following table summarizes the in vitro cytotoxic and anti-inflammatory activities of major homoisoflavonoids isolated from Caesalpinia sappan.
| Compound | Biological Activity | Cell Line / Assay | IC50 / Effective Concentration | Reference |
| Protosappanin A | Cytotoxicity | Various cancer cell lines | Varies | [4] |
| Anti-inflammatory | LPS-stimulated macrophages | Varies | [5] | |
| Protosappanin B | Cytotoxicity | Various cancer cell lines | Varies | [4] |
| Anti-inflammatory | LPS-stimulated macrophages | Varies | [5] | |
| Sappanol | Anti-inflammatory | LPS-stimulated macrophages | Varies | [5] |
| Brazilin | Anti-inflammatory | LPS-stimulated macrophages | Varies | [5] |
| Sappanchalcone | Cytotoxicity | Various cancer cell lines | Varies | [4] |
Experimental Protocols
Due to the limited research on the specific enzymatic steps of protosappanin biosynthesis, this section provides detailed protocols for general experimental approaches that are fundamental to elucidating such pathways.
Extraction and Isolation of Homoisoflavonoids from Caesalpinia sappan
This protocol describes a general procedure for the extraction and isolation of homoisoflavonoids from the heartwood of C. sappan.
Workflow Diagram:
References
- 1. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Enzymatic Cascade Reactions in Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
Protosappanin B: A Comprehensive Technical Guide to its Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protosappanin B (PSB), a key bioactive compound isolated from the heartwood of Caesalpinia sappan L., has emerged as a promising natural product with a diverse pharmacological profile. This technical guide provides an in-depth exploration of the novel therapeutic targets of Protosappanin B, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective activities. We present a comprehensive summary of the quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways modulated by PSB. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Protosappanin B.
Anti-Cancer Therapeutic Targets
Protosappanin B has demonstrated significant anti-tumor effects across a range of cancer cell lines. Its mechanisms of action are multi-faceted, involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
GOLPH3 and the PI3K/Akt/mTOR Signaling Axis
A primary anti-cancer mechanism of Protosappanin B involves the inhibition of Golgi phosphoprotein 3 (GOLPH3).[1][2] GOLPH3 is an oncoprotein that, when overexpressed, promotes tumor growth and metastasis. PSB has been shown to suppress GOLPH3 expression in a concentration-dependent manner in colon cancer cells.[1][2] This inhibition of GOLPH3 leads to the downstream suppression of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. Specifically, PSB treatment has been observed to significantly reduce the phosphorylation of key proteins in this pathway, including p-AKT, p-p70S6K, and p-ERK1/2.[1]
Induction of Apoptosis and Cell Cycle Arrest
Protosappanin B is a potent inducer of apoptosis in cancer cells. In human bladder cancer cells (T24 and 5637), PSB treatment leads to a concentration-dependent increase in apoptotic cells.[3][4] This is accompanied by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4]
Furthermore, PSB causes cell cycle arrest at the G1 phase, preventing the transition to the S phase.[3] This effect is associated with the modulation of several cell cycle regulatory genes.[3]
Chemosensitization
Recent studies have highlighted the role of Protosappanin B in enhancing the chemosensitivity of cancer cells to conventional chemotherapeutic agents. In colon adenocarcinoma, PSB has been shown to attenuate 5-fluorouracil (B62378) (5-FU) chemoresistance by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis.[5] PSB treatment downregulates the long non-coding RNA LINC00612, which in turn increases the expression of miR-590-3p. This microRNA then targets and inhibits GOLPH3, leading to increased sensitivity to 5-FU.[5]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of Protosappanin B have been quantified in various cancer cell lines, with IC50 values indicating its potency.
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| SW-480 | Colon Cancer | 21.32 | 48 | [6][7][8] |
| HCT-116 | Colon Cancer | 26.73 | 48 | [6][7][8] |
| T24 | Bladder Cancer | 82.78 | 48 | [3][9] |
| 5637 | Bladder Cancer | 113.79 | 48 | [3][9] |
| BTT | Bladder Cancer | 76.53 | 48 | [6][7] |
Anti-Inflammatory Therapeutic Targets
Protosappanin B exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.
Inhibition of Pro-inflammatory Cytokines and Mediators
PSB has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[10] It also downregulates the expression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[11]
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of Protosappanin B are, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing the activation of NF-κB, PSB can effectively dampen the inflammatory response.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory efficacy of Protosappanin B has been evaluated in vitro.
| Cell Line | Stimulant | Inhibited Mediator | IC50 (µM) | Reference |
| J774.1 Macrophages | LPS | IL-6 | 123 | [5] |
| J774.1 Macrophages | LPS | TNF-α | >100 | [5] |
Neuroprotective Therapeutic Targets
Protosappanin B has demonstrated neuroprotective effects in models of neuronal injury, primarily through the preservation of mitochondrial function and regulation of p53.
Maintenance of Mitochondrial Homeostasis
In PC12 cells subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, Protosappanin B was found to maintain mitochondrial homeostasis.[12][13] This includes the upregulation of the mitochondrial membrane potential (MMP), inhibition of cytochrome c release from the mitochondria, and inactivation of the mitochondrial caspase-9/3 apoptosis pathway.[12]
Induction of Ubiquitin-Dependent p53 Degradation
A key mechanism underlying the neuroprotective effects of PSB is the induction of ubiquitin-dependent degradation of the p53 protein.[12] p53 is a tumor suppressor protein that can also promote apoptosis under cellular stress. By promoting the degradation of p53, PSB leads to the release of Bcl-2 from a p53-Bcl-2 complex, allowing Bcl-2 to translocate to the mitochondrial outer membrane and exert its anti-apoptotic function.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Protosappanin B's therapeutic targets.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of Protosappanin B on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Protosappanin B (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of Protosappanin B and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of Protosappanin B on the expression levels of specific proteins in signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., GOLPH3, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with Protosappanin B.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Protosappanin B on the cell cycle distribution.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of Protosappanin B in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Protosappanin B formulation for in vivo administration
-
Vehicle control
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Protosappanin B or the vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (width² x length)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Analyze the data to determine the effect of Protosappanin B on tumor growth.
-
Conclusion
Protosappanin B is a promising natural compound with a wide range of therapeutic applications. Its ability to target multiple key signaling pathways involved in cancer progression, inflammation, and neuronal cell death underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers to further explore and validate the therapeutic utility of Protosappanin B. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy and safety in more advanced preclinical and clinical settings.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Anti-inflammatory constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Protosappanin B protects PC12 cells against oxygen-glucose deprivation-induced neuronal death by maintaining mitochondrial homeostasis via induction of ubiquitin-dependent p53 protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protosappanin B Standard Preparation for In Vitro Assays
Introduction
Protosappanin B is a polyphenolic compound primarily extracted from the heartwood of Caesalpinia sappan L.[1][2]. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-oxidative properties[1][3]. In cancer research, Protosappanin B has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, such as those from bladder and colon cancers[4][5][6]. Its mechanism of action often involves the modulation of critical cellular signaling pathways, making it a valuable compound for investigation in drug discovery and development. These notes provide a comprehensive guide for the preparation and use of Protosappanin B standards for reproducible and reliable in vitro experiments.
Physicochemical and Solubility Data
Accurate preparation of Protosappanin B solutions begins with an understanding of its fundamental properties. The data below has been compiled to assist in accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₆ | [3][7][8] |
| Molecular Weight | 304.29 g/mol | [3][7][8] |
| CAS Number | 102036-29-3 | [1][3][7] |
| Appearance | Powder | [3] |
| Purity | ≥ 98% (Varies by supplier) | N/A |
| Solubility (DMSO) | ≥ 61 mg/mL (approx. 200 mM) | [3] |
| Solubility (Ethanol) | ≥ 61 mg/mL | [3] |
| Solubility (Water) | ≥ 61 mg/mL | [3] |
Note: While high water solubility has been reported, it is advisable to first dissolve Protosappanin B in an organic solvent like DMSO before preparing aqueous working solutions to ensure complete dissolution.
Protocols for Standard Preparation and Application
Protocol 1: Preparation of Protosappanin B Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of Protosappanin B, which can be stored and diluted for various in vitro assays.
Materials:
-
Protosappanin B (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/molecular biology grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-Weighing Preparation: Allow the Protosappanin B vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Protosappanin B powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.04 mg of Protosappanin B.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 3.04 mg, add 1 mL of DMSO to achieve a 10 mM concentration. Using fresh DMSO is crucial as moisture-absorbing DMSO can reduce solubility[3].
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles[3].
-
For long-term storage (up to 1 year), store the aliquots at -80°C[3].
-
For short-term storage (up to 1 month), store at -20°C[3].
-
Store the original powder at -20°C for up to 3 years[3].
-
Protocol 2: Cell Viability MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of Protosappanin B on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Protosappanin B stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., T24, SW-480)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Preparation of Working Solutions: Prepare serial dilutions of Protosappanin B from the stock solution in complete culture medium. For example, to test concentrations from 10 µg/mL to 200 µg/mL, dilute the stock accordingly. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared Protosappanin B working solutions or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired time period, typically 48 hours[5][6].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value can be determined using non-linear regression analysis.
Reported IC₅₀ Values (48h Treatment)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |
| SW-480 | Human Colon Cancer | 21.32 | [5] |
| HCT-116 | Human Colon Cancer | 26.73 | [5] |
| T24 | Human Bladder Cancer | 82.78 | [6][9] |
| 5637 | Human Bladder Cancer | 113.79 | [6][9] |
| BTT | Mouse Bladder Cancer | 76.53 | [5] |
Mechanism of Action and Signaling Pathways
Protosappanin B exerts its anti-tumor effects by modulating several key intracellular signaling pathways. Studies have shown that it can inhibit the PI3K/Akt pathway, a central regulator of cell survival, proliferation, and growth[10]. By suppressing the phosphorylation of PI3K and its downstream effector Akt, Protosappanin B can lead to decreased cell survival and the induction of apoptosis. Furthermore, it has been found to reduce the expression of phosphorylated ERK1/2 and β-catenin, which are involved in cell proliferation and migration[4]. Another identified target is the Golgi phosphoprotein 3 (GOLPH3), where Protosappanin B-induced suppression of GOLPH3 contributes to its cytotoxic activity in colon cancer cells[4].
References
- 1. Protosappanin B | CAS:102036-29-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. Caesappin A and B, two novel protosappanins from Caesalpinia sappan L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemfarms.com [chemfarms.com]
- 8. echemi.com [echemi.com]
- 9. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Protosappanin B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Protosappanin B, a bioactive dibenz[b,d]oxocin derivative isolated from Caesalpinia sappan.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure determination of novel or isolated natural products. For a molecule like Protosappanin B, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about its chemical structure, including the carbon skeleton, proton environments, and connectivity.
1. 1D NMR: ¹H and ¹³C Spectra
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift, δ), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constant, J). For Protosappanin B, the ¹H NMR spectrum would reveal signals in the aromatic region corresponding to the protons on the two benzene (B151609) rings, as well as signals in the aliphatic region for the methylene (B1212753) and methoxy (B1213986) groups.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum displays the signals for all unique carbon atoms in the molecule. The chemical shift of each carbon indicates its type (e.g., aromatic, aliphatic, carbonyl, or attached to a heteroatom). Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
2. 2D NMR: COSY, HSQC, and HMBC Spectra
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal ¹H-¹H spin-spin coupling networks, which is invaluable for piecing together fragments of the molecule, such as the spin systems within the aromatic rings and the aliphatic chain of Protosappanin B.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of ¹H and ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the overall carbon framework of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are used to connect the molecular fragments identified from COSY and HSQC data, thereby assembling the complete structure of Protosappanin B. For instance, correlations from the methoxy protons to the aromatic ring would confirm its point of attachment.
Data Presentation
The following tables summarize the expected NMR data for Protosappanin B.
Disclaimer: As of the last update, a complete, officially published, and tabulated set of experimental NMR data for Protosappanin B was not available. The ¹³C NMR data presented below is based on the published data for the structurally similar compound, Protosappanin A, isolated from Caesalpinia sappan.[1] The ¹H NMR data is a representative dataset generated based on the known structure of Protosappanin B and established NMR principles, and should be considered illustrative.
Table 1: Representative ¹³C NMR Data for Protosappanin Analogs
| Position | Chemical Shift (δ) ppm (Protosappanin A)[1] | Expected Chemical Shift Range for Protosappanin B (ppm) |
| 1 | 123.4 | 120-125 |
| 2 | 141.8 | 140-145 |
| 3 | 118.7 | 115-120 |
| 4 | 145.2 | 143-148 |
| 4a | - | 125-130 |
| 6 | 133.4 | 130-135 |
| 6a | - | 130-135 |
| 7 | - | 30-35 |
| 8 | - | 65-70 |
| 9 | - | 110-115 |
| 10 | - | 145-150 |
| 11 | - | 145-150 |
| 11a | - | 115-120 |
| 12a | - | 155-160 |
| OCH₃ | - | 55-60 |
Table 2: Representative ¹H NMR Data for Protosappanin B
| Position | Chemical Shift (δ) ppm (Illustrative) | Multiplicity (Illustrative) | Coupling Constant (J) Hz (Illustrative) |
| H-1 | 6.85 | d | 8.0 |
| H-3 | 6.95 | d | 2.5 |
| H-4 | 6.80 | dd | 8.0, 2.5 |
| H-6 | 7.10 | s | - |
| H-7α | 3.05 | dd | 16.0, 4.5 |
| H-7β | 2.90 | dd | 16.0, 6.0 |
| H-8 | 4.80 | t | 5.0 |
| H-9 | 6.70 | s | - |
| OCH₃ | 3.85 | s | - |
| OH | 5.0-9.0 | br s | - |
Experimental Protocols
1. Sample Preparation
-
Isolation: Protosappanin B is isolated from the heartwood of Caesalpinia sappan using standard chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative HPLC for final purification.
-
Sample for NMR:
-
Weigh approximately 5-10 mg of purified Protosappanin B.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent depends on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., hydroxyls).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
1D ¹H NMR:
-
Acquire the spectrum with a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
1D ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.
-
-
2D COSY:
-
Acquire the spectrum using a standard COSY-90 or COSY-45 pulse sequence.
-
Collect data with a spectral width of 12-16 ppm in both dimensions, with a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.
-
-
2D HSQC:
-
Acquire the spectrum using a phase-sensitive HSQC pulse sequence with gradient selection.
-
Set the spectral width in the ¹H dimension to 12-16 ppm and in the ¹³C dimension to 160-200 ppm. Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.
-
-
2D HMBC:
-
Acquire the spectrum using a gradient-selected HMBC pulse sequence.
-
Use similar spectral widths as in the HSQC experiment.
-
Optimize the long-range coupling constant (nJ*CH) to a value between 4 and 10 Hz to observe two- and three-bond correlations.
-
Visualizations
Caption: Workflow for the structure elucidation of Protosappanin B.
Caption: Expected key HMBC correlations for Protosappanin B.
References
Application Notes: Protosappanin B Treatment Protocol for T24 Bladder Cancer Cells
These application notes provide a comprehensive guide for researchers utilizing Protosappanin B as a treatment agent for T24 human bladder cancer cells. The protocols and data presented are synthesized from published research to ensure accuracy and reproducibility.
Introduction
Protosappanin B (PSB) is an active compound extracted from Lignum Sappan. Recent studies have demonstrated its potential as an anti-tumor agent. In the context of bladder cancer, Protosappanin B has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in the T24 human bladder cancer cell line. These notes detail the experimental protocols to replicate and build upon these findings.
Quantitative Data Summary
The following tables summarize the quantitative effects of Protosappanin B on T24 bladder cancer cells after a 48-hour treatment period.
Table 1: IC50 Value of Protosappanin B on T24 Cells
| Cell Line | Treatment Duration | IC50 Value (µg/mL) |
|---|
| T24 | 48 hours | 82.78[1][2] |
Table 2: Concentration-Dependent Effects of Protosappanin B on T24 Cell Growth
| Protosappanin B Conc. (µg/mL) | Growth Inhibition Rate (%) |
|---|---|
| 12.5 | Not specified |
| 25 | Not specified |
| 50 | Not specified |
| 100 | ~31%[1] |
| 200 | ~92%[1] |
Table 3: Effect of Protosappanin B on T24 Cell Apoptosis
| Protosappanin B Conc. (µg/mL) | Apoptosis Induction |
|---|---|
| 100 | Concentration-dependent increase in total apoptotic cells[1][3] |
| 150 | Concentration-dependent increase in early and late apoptotic cells[1][3] |
| 200 | Concentration-dependent increase in early and late apoptotic cells[1][3] |
| 250 | Concentration-dependent increase in early and late apoptotic cells[1][3] |
| 300 | Concentration-dependent increase in early and late apoptotic cells[1][3] |
Table 4: Effect of Protosappanin B on T24 Cell Cycle Distribution
| Protosappanin B Conc. (µg/mL) | Effect on Cell Cycle |
|---|
| 100 - 300 | Arrest in G1 phase, with a reduction in the proportion of S-phase cells[1][2] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving the treatment of T24 cells with Protosappanin B.
General Experimental Workflow
The overall workflow involves culturing T24 cells, treating them with various concentrations of Protosappanin B, and subsequently performing assays to measure cell viability, apoptosis, and cell cycle distribution.
Caption: Overall experimental workflow for T24 cell treatment.
Materials and Reagents
-
T24 human bladder cancer cell line
-
Protosappanin B (purity > 98%)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
RNase A
-
Protein lysis buffer
-
BCA Protein Assay Kit
-
Primary antibodies (Bax, Bcl-2, β-actin)
-
Secondary antibodies (HRP-conjugated)
Cell Culture and Maintenance
-
Culture T24 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA. The doubling time for T24 cells is approximately 19-48 hours.
Protosappanin B Stock and Working Solutions
-
Prepare a stock solution of Protosappanin B by dissolving it in DMSO.
-
For experiments, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 200, 300 µg/mL).[1][2]
-
A vehicle control using the same final concentration of DMSO should be run in parallel.
Cell Viability (MTT) Assay
-
Seed T24 cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Protosappanin B (12.5 to 200 µg/mL) or vehicle control.[1][2]
-
Incubate the plate for 48 hours at 37°C.[1]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell growth inhibition rate and the IC50 value.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Seed T24 cells in 6-well plates and grow until they reach approximately 70% confluency.
-
Treat cells with Protosappanin B at concentrations of 100, 150, 200, 250, and 300 µg/mL for 48 hours.[2][4]
-
For Apoptosis:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the samples immediately using a flow cytometer.
-
-
For Cell Cycle Analysis:
-
Harvest cells, wash with cold PBS, and fix in 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content using a flow cytometer to determine the cell cycle phase distribution.
-
Protein Extraction and Western Blot
-
After treating T24 cells with Protosappanin B for 48 hours, collect the cells.[1]
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors on ice.[1]
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to remove debris.[1]
-
Determine the protein concentration of the supernatant using a BCA assay.[1]
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Bax, Bcl-2, and a loading control like β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) system.
Mechanism of Action and Signaling Pathways
Protosappanin B exerts its anti-tumor effects on T24 cells primarily by inducing G1 phase cell cycle arrest and promoting apoptosis.[2] This is achieved through the modulation of several key proteins and signaling pathways. A proteomics analysis revealed that Protosappanin B treatment significantly alters the expression of proteins involved in the p53 and FOXO signaling pathways, among others.[5]
Caption: Protosappanin B's proposed mechanism of action in T24 cells.
References
- 1. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Protosappanin B Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protosappanin B (PSB), a key bioactive component isolated from the heartwood of Sappan Lignum, has demonstrated significant anti-proliferative and cytotoxic effects across various cancer cell lines. This document provides a detailed protocol for assessing the cytotoxicity of Protosappanin B using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely adopted colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][4] The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance after solubilization.[1][2][4]
This application note includes a comprehensive experimental protocol, a summary of reported cytotoxic concentrations of Protosappanin B on various cell lines, and visual diagrams of the experimental workflow and implicated signaling pathways.
Data Presentation
The cytotoxic effects of Protosappanin B have been evaluated in several cancer cell lines, with varying sensitivities observed. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 | Reference |
| SW-480 | Human Colon Cancer | 48 | 21.32 µg/mL | [5] |
| HCT-116 | Human Colon Cancer | 48 | 26.73 µg/mL | [5] |
| T24 | Human Bladder Cancer | 48 | 82.78 µg/mL | [6][7] |
| 5637 | Human Bladder Cancer | 48 | 113.79 µg/mL | [6][7] |
| BTT | Mouse Bladder Cancer | 48 | 76.53 µg/mL | [5] |
| A875 | Human Melanoma | 24 | 15 and 20 µM produced cytotoxic effects | [6] |
Note: Direct comparison of IC50 values between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: MTT Assay for Protosappanin B Cytotoxicity
This protocol is a generalized procedure and should be optimized for specific cell lines and laboratory conditions.
Materials:
-
Protosappanin B (PSB)
-
Target cancer cell lines (e.g., SW-480, HCT-116, T24)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO)[2], or 10% SDS in 0.01 M HCl[4])
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells with viability greater than 90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium).[8]
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Protosappanin B Treatment:
-
Prepare a stock solution of Protosappanin B in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in a serum-free medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Protosappanin B (e.g., 12.5, 25, 50, 100, 200 µg/mL).[5][7] Include a vehicle control (medium with the same concentration of the solvent used to dissolve PSB) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[9]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.[4][9]
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.[2]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][4]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve with Protosappanin B concentration on the x-axis and cell viability on the y-axis to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining Protosappanin B cytotoxicity using the MTT assay.
Caption: Signaling pathways inhibited by Protosappanin B leading to cytotoxic effects in cancer cells.[10]
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. researchhub.com [researchhub.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Protosappanin B in a Colon Cancer Xenograft Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protosappanin B (PSB), a key bioactive component derived from the heartwood of Sappan Lignum, has demonstrated significant anti-tumor effects in preclinical models of colon cancer.[1] This document provides a comprehensive overview of the application of Protosappanin B in a xenograft mouse model of colon cancer, including detailed experimental protocols and a summary of key quantitative data. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Protosappanin B and similar compounds. The primary mechanism of action highlighted involves the inhibition of Golgi phosphoprotein 3 (GOLPH3), which subsequently affects critical signaling pathways implicated in cancer cell proliferation, survival, and migration.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of Protosappanin B in Colon Cancer Cell Lines
| Cell Line | IC50 Value (µg/mL) | Exposure Time (hours) | Assay | Reference |
| SW-480 | 21.32 | 48 | MTT | [2] |
| HCT-116 | 26.73 | 48 | MTT | [2] |
Table 2: In Vivo Efficacy of Protosappanin B in a SW620 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Key Molecular Changes | Reference |
| Protosappanin B | Not specified in abstract | Distinctly inhibited tumor growth | Suppression of GOLPH3 expression | [1] |
Signaling Pathways
Protosappanin B has been shown to exert its anti-cancer effects by modulating several key signaling pathways. A primary target is the downregulation of GOLPH3, which in turn inhibits the AKT and ERK signaling pathways.[1]
Caption: Protosappanin B inhibits GOLPH3, leading to downregulation of AKT and ERK pathways.
Recent studies have also elucidated that Protosappanin B can enhance the chemosensitivity of colon adenocarcinoma to 5-fluorouracil (B62378) (5-FU) by regulating the LINC00612/microRNA-590-3p/GOLPH3 axis.[3][4]
Caption: Protosappanin B enhances 5-FU chemosensitivity by modulating the LINC00612/miR-590-3p/GOLPH3 axis.
Experimental Protocols
Cell Culture
-
Cell Lines: Human colon cancer cell lines SW620, SW-480, and HCT-116 are commonly used.[1][2]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
In Vitro Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Protosappanin B (e.g., 12.5, 25, 50, 100, and 200 µg/mL) for 24, 48, or 72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using a dose-response curve.
Xenograft Mouse Model
Caption: Workflow for the Protosappanin B colon cancer xenograft mouse model.
-
Animals: Use 4-6 week old male BALB/c nude mice.
-
Cell Preparation: Harvest SW620 cells during the logarithmic growth phase and resuspend them in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Protosappanin B (dissolved in a suitable vehicle such as PBS or a solution containing DMSO and polyethylene (B3416737) glycol) via intraperitoneal injection or oral gavage at the desired dosage and schedule. The control group should receive the vehicle only.
-
Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks). At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
Western Blot Analysis
-
Protein Extraction: Homogenize tumor tissues or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., GOLPH3, p-AKT, p-ERK, β-catenin, and GAPDH as a loading control) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using image analysis software.
Immunohistochemistry (IHC)
-
Tissue Preparation: Fix excised tumor tissues in 10% neutral buffered formalin, embed in paraffin, and section into 4-5 µm slices.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a microwave or pressure cooker.
-
Blocking and Antibody Incubation: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum. Incubate with primary antibodies against proteins of interest overnight at 4°C.
-
Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the signal using a DAB substrate kit, which will produce a brown precipitate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Microscopic Analysis: Examine the slides under a microscope and score the staining intensity and percentage of positive cells.
Conclusion
Protosappanin B demonstrates promising anti-tumor activity against colon cancer in preclinical models, primarily through the inhibition of the GOLPH3-mediated AKT and ERK signaling pathways.[1] The protocols and data presented herein provide a framework for further investigation into the therapeutic potential of Protosappanin B and for the development of novel anti-cancer agents targeting these pathways. The xenograft mouse model is a crucial tool for in vivo validation of in vitro findings and for assessing the efficacy and toxicity of potential drug candidates before clinical translation.
References
- 1. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protosappanin B enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Determining the IC50 of Protosappanin B in SW620 Colon Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Protosappanin B in the human colon adenocarcinoma cell line, SW620. This document outlines the necessary materials, detailed experimental procedures, and data analysis methods. Additionally, it includes diagrams illustrating the relevant signaling pathways affected by Protosappanin B and the experimental workflow.
Introduction
Protosappanin B (PSB), a key bioactive component isolated from the heartwood of Sappan Lignum, has demonstrated anti-tumor effects in various cancer cell lines. In human colon cancer cells, specifically the SW620 line, Protosappanin B has been shown to inhibit cell viability and migration while inducing apoptosis.[1] Its mechanism of action involves the inhibition of Golgi phosphoprotein 3 (GOLPH3) expression and the modulation of several key intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1] Furthermore, Protosappanin B has been found to enhance the chemosensitivity of colon adenocarcinoma cells to 5-fluorouracil (B62378) (5-FU).[2][3]
The IC50 value is a critical parameter for evaluating the potency of a compound. This protocol details the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of Protosappanin B required to inhibit the growth of SW620 cells by 50%.
Data Summary
While a specific IC50 value for Protosappanin B in SW620 cells is not definitively reported in the provided literature, its inhibitory effects are concentration-dependent.[1] For context, the IC50 values of Protosappanin B in other cancer cell lines have been reported as follows:
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| T24 | Bladder Cancer | 82.78 | [4][5] |
| 5637 | Bladder Cancer | 113.79 | [4][5] |
| SW-480 | Colon Cancer | 21.32 | [5][6] |
| HCT-116 | Colon Cancer | 26.73 | [5][6] |
| BTT | Bladder Cancer | 76.53 | [6] |
Experimental Protocol: MTT Assay for IC50 Determination
This protocol is a standard method for assessing cell viability and can be adapted for high-throughput screening.[7][8][9][10][11][12]
Materials
-
SW620 human colon adenocarcinoma cells
-
Protosappanin B (PSB)
-
Dulbecco's Modified Eagle Medium (DMEM) or other suitable culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure
-
Cell Seeding:
-
Culture SW620 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 3 × 10⁴ cells per well in 100 µL of culture medium.[13]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Protosappanin B in DMSO.
-
Perform serial dilutions of Protosappanin B in culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL). Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically <0.5%).
-
Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the highest PSB concentration) and a blank group (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective Protosappanin B dilutions or control medium.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of Protosappanin B using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the Protosappanin B concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Protosappanin B that results in 50% cell viability.
-
Visualizations
Signaling Pathways Affected by Protosappanin B in SW620 Cells
Caption: Protosappanin B signaling pathway in SW620 cells.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining Protosappanin B IC50 in SW620 cells.
References
- 1. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protosappanin B enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Analysis of cell viability through MTT assay [bio-protocol.org]
Protosappanin B: In Vivo Dosing and Administration Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo dosing and administration of Protosappanin B (PSB), a bioactive compound with demonstrated anti-tumor properties. The information is compiled from preclinical research and is intended to aid in the design of in vivo experiments.
Data Presentation
In Vivo Efficacy of Protosappanin B in Murine Tumor Models
| Animal Model | Tumor Cell Line | Administration Route | Dosage (mg/kg/day) | Dosing Schedule | Primary Outcome | Reference |
| T739 Mice | BTT (Mouse Bladder Cancer) | Intraperitoneal | 100, 200, 300 | Daily for 6 days | Increased mean survival time | [1][2] |
| KM Mice | H22 (Mouse Liver Cancer) | Intraperitoneal (pretreatment of cells) | 6.25 mg/mL (final concentration) | Pre-incubation of H22 cells before inoculation | Complete inhibition of tumor formation | [1][2] |
Note: While effective doses have been established in these studies, a definitive median lethal dose (LD50) for Protosappanin B has not been reported in the reviewed literature. One study noted "no apparent toxicity" at doses of 200 and 300 mg/kg administered intraperitoneally daily for 6 days in mice.[1] Researchers should conduct their own dose-finding and toxicity studies for their specific animal models.
Pharmacokinetic Parameters of Protosappanin B
Experimental Protocols
Preparation of Protosappanin B for In Vivo Administration
Objective: To prepare a sterile solution of Protosappanin B suitable for intraperitoneal injection in mice.
Materials:
-
Protosappanin B (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Formulation Vehicle:
A commonly used vehicle for water-insoluble compounds in vivo is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Calculate the required amount of Protosappanin B: Based on the desired dose (e.g., 100 mg/kg) and the weight of the animals, calculate the total mass of Protosappanin B needed.
-
Prepare the vehicle mixture: In a sterile tube, prepare the required volume of the vehicle by sequentially adding and mixing the components in the specified ratios. For example, to prepare 1 mL of the vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.
-
Dissolve Protosappanin B:
-
First, dissolve the calculated amount of Protosappanin B powder in the DMSO portion of the vehicle. Ensure complete dissolution, which may be aided by gentle vortexing.
-
Gradually add the PEG300 to the DMSO-Protosappanin B solution while mixing.
-
Add the Tween-80 and continue to mix.
-
Finally, add the sterile saline to reach the final desired concentration and volume.
-
-
Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.
-
Storage: The stability of Protosappanin B in this formulation has not been extensively reported. It is recommended to prepare the solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before use.
Intraperitoneal Administration Protocol for Mice
Objective: To administer the prepared Protosappanin B solution to mice via intraperitoneal injection.
Materials:
-
Prepared sterile Protosappanin B solution
-
Mouse restraint device (optional)
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30 gauge)
-
70% ethanol
Procedure:
-
Animal Handling: Handle the mice gently to minimize stress. If necessary, use an appropriate restraint device.
-
Injection Site: The preferred site for intraperitoneal injection is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Aseptic Technique: Swab the injection site with 70% ethanol.
-
Injection:
-
Tilt the mouse slightly with the head pointing downwards.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the Protosappanin B solution. The volume should typically not exceed 10 mL/kg.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Signaling Pathways and Experimental Workflows
Protosappanin B Experimental Workflow
References
Troubleshooting & Optimization
Protosappanin B solubility issues in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of Protosappanin B in cell culture experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Protosappanin B?
A1: Protosappanin B is soluble in several organic solvents. For cell culture experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent.
-
Recommended Protocol:
-
Prepare a high-concentration stock solution of Protosappanin B in 100% DMSO. A supplier suggests a solubility of up to 61 mg/mL in DMSO[1].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year)[1].
-
Q2: I observed precipitation when I added Protosappanin B to my cell culture medium. What should I do?
A2: Precipitation of Protosappanin B in aqueous solutions like cell culture media is a common issue, often due to its phenolic nature and lower solubility in aqueous environments compared to organic solvents. This phenomenon is sometimes referred to as "solvent shock."
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5%, as higher concentrations can be toxic to cells. To achieve this, you may need to prepare a more concentrated initial stock solution[2].
-
Serial Dilutions: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in pre-warmed (37°C) cell culture medium. Add the diluted Protosappanin B solution dropwise to the final culture volume while gently swirling.
-
Increase Medium Volume: If possible, increase the final volume of the cell culture medium to lower the final concentration of Protosappanin B, which may help it stay in solution.
-
Consider Alternative Solubilization Methods: For persistent precipitation, you might explore the use of solubilizing agents, but these must be validated for compatibility with your specific cell line and experiment. A formulation for in vivo use involves DMSO, PEG300, and Tween-80, which could be adapted for in vitro assays with careful validation[3].
-
Q3: What is the recommended working concentration of Protosappanin B for cell culture experiments?
A3: The effective concentration of Protosappanin B can vary significantly depending on the cell line and the biological effect being studied. Based on published research, a wide range of concentrations has been used.
-
General Guidance:
-
For anti-proliferation and apoptosis assays, concentrations typically range from 12.5 µg/mL to 300 µg/mL have been reported[4].
-
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Q4: Can I use solvents other than DMSO to dissolve Protosappanin B?
A4: Yes, other solvents can be used. Protosappanin B is also reported to be soluble in ethanol (B145695) and water, with a solubility of up to 61 mg/mL in ethanol[1]. However, ethanol can also be toxic to cells, and its final concentration in the culture medium should be kept to a minimum. For certain applications, dissolving Protosappanin B in a methanol/water mixture (18:82) has been used for HPLC analysis, though this is not directly applicable to cell culture[5].
Troubleshooting Guide: Protosappanin B Solubility Issues
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon dilution in media | Poor aqueous solubility; "solvent shock" from direct dilution of high-concentration DMSO stock. | Perform serial dilutions in pre-warmed media. Reduce the final DMSO concentration to <0.5%. Consider alternative solubilization methods like adjusting the pH of the buffer or using cyclodextrins, with thorough validation[2]. |
| Inconsistent experimental results | The compound may not be fully dissolved in the stock solution or is precipitating during intermediate dilution steps. | Ensure the compound is fully dissolved in the initial stock solution (gentle warming or brief sonication may help). Visually inspect for any precipitation at each dilution step. Prepare fresh dilutions for each experiment. |
| Cell toxicity observed in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line. | Determine the maximum tolerated solvent concentration for your cell line by running a vehicle control experiment with a range of solvent concentrations[2]. |
Quantitative Data Summary
The following table summarizes the known solubility of Protosappanin B in various solvents.
| Solvent | Solubility | Source |
| DMSO | 61 mg/mL (200.46 mM) | [1] |
| Ethanol | 61 mg/mL | [1] |
| Water | 61 mg/mL | [1] |
Note: The high solubility reported in water may be for the pure compound and might not reflect its behavior when diluted from an organic solvent into a complex aqueous solution like cell culture media.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline based on methodologies described in the literature[5].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Replace the medium with 200 µL of fresh medium containing various concentrations of Protosappanin B (e.g., 12.5, 25, 50, 100, 200 µg/mL). Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
Protosappanin B in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Protosappanin B (PSB) in dimethyl sulfoxide (B87167) (DMSO) stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Protosappanin B stock solutions in DMSO?
A1: For long-term storage, it is recommended to store Protosappanin B stock solutions in DMSO at -80°C for up to one year or at -20°C for up to one month. To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: My Protosappanin B stock solution has been at room temperature for a few hours. Is it still usable?
A2: While short-term exposure to room temperature may not cause significant degradation, prolonged exposure is not recommended. Studies on various compounds stored in DMSO at room temperature have shown a significant decrease in compound integrity over time. For instance, one study observed that the probability of a compound being present was 92% after 3 months, 83% after 6 months, and only 52% after 1 year.[1][2][3] It is best to minimize the time your stock solution is at room temperature and always keep it on ice when in use. For critical experiments, it is recommended to use a fresh aliquot or perform a quality control check if the solution has been exposed to ambient temperatures for an extended period.
Q3: I observe precipitation in my Protosappanin B stock solution after thawing. What should I do?
A3: Precipitation can occur when a compound's solubility limit is exceeded upon freezing and thawing. Gently warm the vial to 37°C and vortex or sonicate the solution to help redissolve the compound.[4] If the precipitate does not dissolve, it may indicate compound degradation or the formation of insoluble aggregates. In such cases, it is recommended to prepare a fresh stock solution.
Q4: What are the primary factors that can affect the stability of Protosappanin B in DMSO?
A4: Several factors can influence the stability of Protosappanin B in DMSO stock solutions:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[5][6]
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds.[4][5][6] It is crucial to use anhydrous DMSO and minimize the exposure of the stock solution to air.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation for some molecules. It is best practice to aliquot stock solutions into single-use volumes.[4][5][6]
-
Light Exposure: As a phenolic compound, Protosappanin B may be sensitive to light. Store stock solutions in amber vials or in the dark to prevent photochemical degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of Protosappanin B stock solution. | Prepare fresh stock solutions from powder. Implement a stability testing protocol (see below) to determine the shelf-life of your stock solutions under your specific storage conditions. Use single-use aliquots to avoid freeze-thaw cycles. |
| Loss of compound activity | Chemical degradation due to improper storage. | Store aliquots at -80°C for long-term storage. Avoid prolonged exposure to room temperature and light. Use high-purity, anhydrous DMSO. |
| Precipitate formation upon thawing | Compound has come out of solution. | Gently warm the vial (e.g., 37°C) and vortex or sonicate to redissolve. If the precipitate persists, prepare a fresh stock solution. Consider preparing a lower concentration stock if solubility is a persistent issue. |
| Appearance of new peaks in HPLC analysis | Degradation of Protosappanin B. | Identify the degradation products if possible using mass spectrometry. Optimize storage conditions to minimize degradation (e.g., lower temperature, protection from light, use of anhydrous DMSO). |
Protosappanin B Stability in DMSO
While specific quantitative stability data for Protosappanin B in DMSO is not extensively documented in publicly available literature, general data for flavonoids and other phenolic compounds in DMSO can provide guidance. The stability is highly dependent on the storage conditions.
Table 1: General Stability of Phenolic Compounds in DMSO at Various Temperatures
| Storage Temperature | Expected Stability | Recommendations & Considerations |
| Room Temperature (~25°C) | Low (Significant degradation possible within months) | Not recommended for storage. A study showed a 48% loss of compound integrity after 1 year.[1][2][3] |
| 4°C | Moderate (Weeks to months) | Suitable for short-term storage. One study on a diverse set of compounds in a DMSO/water (90/10) mixture showed 85% of compounds were stable for up to 2 years.[7] |
| -20°C | Good (Months to a year) | Recommended for mid-term storage. Aliquoting is crucial to prevent freeze-thaw cycles. |
| -80°C | Excellent (Over a year) | Recommended for long-term storage of valuable stock solutions. |
Experimental Protocols
Protocol: Stability Assessment of Protosappanin B in DMSO by HPLC
This protocol outlines a method to quantitatively assess the stability of Protosappanin B in a DMSO stock solution over time at different storage temperatures.
1. Materials and Reagents:
-
Protosappanin B powder (high purity)
-
Anhydrous DMSO (spectroscopic or HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., Purospher STAR RP-18, 250 mm x 4.6 mm, 5 µm)[8]
2. Preparation of Stock and Working Solutions:
-
Stock Solution (10 mM): Accurately weigh the required amount of Protosappanin B powder and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution.
-
Aliquoting: Dispense the stock solution into multiple amber glass vials in single-use volumes (e.g., 100 µL).
-
Time Zero (T=0) Sample: Immediately after preparation, take one aliquot for immediate analysis. This will serve as your baseline reference.
-
Storage: Store the remaining aliquots at the desired temperatures (e.g., Room Temperature, 4°C, -20°C, and -80°C).
3. HPLC Analysis:
-
Mobile Phase: Prepare a mixture of methanol and 0.2% phosphoric acid in water.[8] The exact ratio may need optimization, but a good starting point is a gradient elution.
-
Chromatographic Conditions (based on a published method): [8][9]
-
Column: Purospher STAR RP-18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient of methanol and 0.2% phosphoric acid in water.
-
Flow Rate: 0.65 mL/min
-
Detection Wavelength: 286 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation for HPLC:
-
Thaw one aliquot from each storage condition at the designated time points (e.g., 1 week, 1 month, 3 months, etc.).
-
Dilute the DMSO stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
-
Data Analysis:
-
Record the peak area of Protosappanin B for each sample.
-
Calculate the percentage of Protosappanin B remaining at each time point relative to the T=0 sample using the following formula:
-
4. Data Presentation:
-
Tabulate the percentage of Protosappanin B remaining at each time point for each storage condition.
-
Plot the percentage remaining versus time for each temperature to visualize the degradation kinetics.
Signaling Pathways and Experimental Workflows
Protosappanin B has been shown to exert its biological effects, particularly its anti-tumor activities, by modulating key cellular signaling pathways, including the PI3K/AKT and ERK pathways.
Caption: Protosappanin B inhibits the PI3K/AKT and ERK signaling pathways.
This diagram illustrates that Protosappanin B inhibits the PI3K/AKT and ERK signaling pathways, which in turn leads to a decrease in cell proliferation and an increase in apoptosis.
Caption: Workflow for assessing the stability of Protosappanin B in DMSO.
This workflow diagram provides a step-by-step visual guide for conducting a stability study of Protosappanin B in DMSO stock solution using HPLC analysis.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of brazilin and protosappanin B in Caesalpinia sappan by ionic-liquid dispersive liquid-phase microextraction method combined with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Protosappanin B experimental variability
Welcome to the Protosappanin B (PSB) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimentation with Protosappanin B.
Frequently Asked Questions (FAQs)
Q1: What is Protosappanin B and what is its primary application in research?
Protosappanin B is a key bioactive component extracted from the heartwood of Sappan Lignum. It is a polyphenolic compound that has demonstrated significant anti-tumor effects across various cancer cell lines, making it a subject of interest in oncology research and drug development.[1][2] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][3][4][5]
Q2: I am observing significant variability in the IC50 values of Protosappanin B in my experiments. What are the potential causes?
Variability in IC50 values is a common issue and can stem from several factors:
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to Protosappanin B. For instance, the IC50 value for SW-480 colon cancer cells has been reported at 21.32 µg/mL, while for T24 bladder cancer cells, it is 82.78 µg/mL.[4][6]
-
Purity of Protosappanin B: The purity of the compound is critical. Ensure you are using a highly purified form (e.g., >99% purity confirmed by HPLC) to avoid confounding results from impurities.[6]
-
Solvent and Dilution: The method of dissolving and diluting Protosappanin B can impact its effective concentration. Methanol/water mixtures have been used for HPLC analysis, while for cell-based assays, dissolving in a small amount of DMSO followed by dilution in culture media is common.[6] Ensure the final DMSO concentration is non-toxic to your cells.
-
Treatment Duration: The length of exposure to Protosappanin B will influence the observed cytotoxicity. Common incubation times in studies range from 24 to 48 hours.[4][6]
-
Assay Method: The specific viability or proliferation assay used (e.g., MTT, Trypan Blue exclusion) can yield slightly different results.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Proliferative Effects
If you are observing inconsistent results in cell viability or proliferation assays, consider the following troubleshooting steps:
Troubleshooting Workflow for Inconsistent Bioactivity
Caption: A flowchart for troubleshooting inconsistent Protosappanin B bioactivity.
-
Verify Compound Purity:
-
Problem: Contaminants in the Protosappanin B sample can interfere with the experiment.
-
Solution: Use Protosappanin B with a purity of >99%, as confirmed by High-Performance Liquid Chromatography (HPLC).[6] If purity is uncertain, consider purchasing from a reputable supplier or performing your own analytical characterization.
-
-
Optimize Solubilization:
-
Problem: Poor solubility can lead to an inaccurate final concentration in your assay.
-
Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in your cell culture medium. Ensure the final solvent concentration is below the threshold of toxicity for your specific cell line (typically <0.5% v/v for DMSO).
-
-
Standardize Experimental Conditions:
-
Problem: Minor variations in protocol can lead to significant differences in results.
-
Solution: Ensure consistency in cell seeding density, treatment duration, and assay incubation times. Use a positive control (e.g., a known cytotoxic agent like Mitomycin) to benchmark the assay's performance.[6]
-
Issue 2: Unexpected Cellular Responses or Off-Target Effects
If Protosappanin B is inducing unexpected phenotypes or if you suspect off-target effects, investigate the signaling pathways it is known to modulate.
Key Signaling Pathways Modulated by Protosappanin B
Caption: Protosappanin B inhibits multiple key oncogenic signaling pathways.
-
PI3K/AKT/GSK-3β Pathway: Protosappanin B has been shown to inhibit the phosphorylation of PI3K, AKT, and GSK-3β, which are crucial for cell survival and proliferation.[3]
-
MAPK Pathway: It also reduces the expression of phosphorylated ERK1/2, a key component of the MAPK pathway.[1]
-
GOLPH3 Expression: Protosappanin B can suppress the expression of Golgi phosphoprotein 3 (GOLPH3), and overexpression of GOLPH3 can confer resistance to Protosappanin B's cytotoxic effects in colon cancer cells.[1]
-
Inflammatory Proteins: In melanoma cells, Protosappanin B inhibits inflammatory proteins such as TNF-α, NF-κB, and COX-2.[3]
If your results are inconsistent with these known mechanisms, consider verifying the expression and phosphorylation status of these key proteins in your experimental system using techniques like Western blotting.
Data Presentation
Table 1: In Vitro Cytotoxicity of Protosappanin B (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Treatment Duration | Assay | Reference |
| SW-480 | Human Colon Cancer | 21.32 | 48 hours | MTT | [6] |
| HCT-116 | Human Colon Cancer | 26.73 | 48 hours | MTT | [6] |
| BTT | Mouse Bladder Cancer | 76.53 | 48 hours | MTT | [6] |
| T24 | Human Bladder Cancer | 82.78 | 48 hours | MTT | [4] |
| 5637 | Human Bladder Cancer | 113.79 | 48 hours | MTT | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described in studies on Protosappanin B's anti-tumor effects.[4][6]
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Plate cells (e.g., HCT-116, T24) in 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Treatment: Prepare serial dilutions of Protosappanin B in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of Protosappanin B (e.g., 12.5, 25, 50, 100, 200 µg/mL).[4][6] Include a vehicle control (medium with the same concentration of solvent used to dissolve Protosappanin B).
-
Incubation: Incubate the plates for the desired period (e.g., 48 hours).[4][6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol is based on methods used to assess Protosappanin B-induced apoptosis.[4][5]
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of Protosappanin B (e.g., 100, 150, 200, 250, 300 µg/mL) for 48 hours.[4][5]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different quadrants of the resulting plot will represent viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Protosappanin B has been shown to cause a concentration-dependent increase in both early and late apoptotic cells.[4]
References
- 1. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protosappanin B Cancer Cell Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protosappanin B (PSB) and encountering resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing minimal cytotoxic effects of Protosappanin B on our cancer cell line. What are the potential reasons for this resistance?
A1: Resistance to Protosappanin B can be multifactorial. Some key reported mechanisms include:
-
High expression of Golgi Phosphoprotein 3 (GOLPH3): Overexpression of GOLPH3 has been shown to confer resistance to PSB in colon cancer cells.[1][2] PSB's anti-tumor effects can be mediated by inhibiting GOLPH3 expression.[1]
-
Activation of Pro-survival Signaling Pathways: Constitutive activation of pathways like PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK can promote cell survival and counteract the apoptotic effects of PSB.[2][3]
-
Intrinsic Cell Line-Specific Differences: Different cancer cell lines exhibit varying sensitivity to PSB. For instance, SW620 colon cancer cells are sensitive, while HCT116 colon cancer cells show poor response.[1][2]
-
Drug Efflux Pumps: Although not yet specifically documented for PSB, overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance that could potentially reduce intracellular PSB concentration.
Q2: How can we determine if our resistant cancer cells have high GOLPH3 expression?
A2: You can assess GOLPH3 expression levels using standard molecular biology techniques:
-
Western Blotting: To quantify GOLPH3 protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): To measure GOLPH3 mRNA levels.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): For in situ protein expression analysis in tissue samples or cell lines.
Q3: What strategies can we employ to overcome Protosappanin B resistance in our experiments?
A3: Several strategies can be explored:
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Combination Therapy: Combining PSB with other chemotherapeutic agents can enhance its efficacy. For example, PSB has been shown to increase the chemosensitivity of colon adenocarcinoma cells to 5-fluorouracil (B62378) (5-FU).[4][5]
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Targeting GOLPH3: If high GOLPH3 expression is confirmed, you can use siRNA or shRNA to knock down GOLPH3 expression and assess if sensitivity to PSB is restored.
-
Inhibition of Pro-survival Pathways: Use specific inhibitors for pathways like PI3K/Akt (e.g., LY294002) or MEK/ERK (e.g., U0126) in combination with PSB to block survival signals.
-
Modulating the LINC00612/miRNA-590-3p/GOLPH3 Axis: In the context of 5-FU resistance, PSB has been shown to downregulate LINC00612, which in turn affects the miRNA-590-3p/GOLPH3 axis.[4][5] Modulating this pathway could be a therapeutic strategy.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Protosappanin B across experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Inconsistent initial cell numbers can affect growth rates and drug response. Optimize and standardize cell seeding density for your specific cell line. |
| PSB Stock Solution Degradation | Protosappanin B may be unstable over long-term storage. Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C, protected from light). |
| Assay Variability | Ensure consistent incubation times, reagent concentrations, and instrument settings for your cell viability assays (e.g., MTT, CCK-8). |
Issue 2: Protosappanin B fails to induce apoptosis in the target cancer cells.
| Potential Cause | Troubleshooting Step |
| Sub-optimal PSB Concentration | The effective concentration of PSB can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 100 µM or higher). |
| Insufficient Treatment Duration | Apoptosis is a time-dependent process. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for apoptosis induction. |
| Apoptosis Detection Method | The chosen assay may not be sensitive enough or may be detecting a late stage of apoptosis. Use multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays (caspase-3, -8, -9), and Western blotting for cleaved PARP or Bax/Bcl-2 ratio. |
| Upregulation of Anti-Apoptotic Proteins | The resistant cells may overexpress anti-apoptotic proteins like Bcl-2 or IAPs. Analyze the expression of key apoptotic regulatory proteins by Western blot. Consider combining PSB with inhibitors of these anti-apoptotic proteins.[6][7] |
Quantitative Data Summary
Table 1: IC50 Values of Protosappanin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) | Reference |
| SW-480 | Human Colon Cancer | 21.32 | 48 | [8] |
| HCT-116 | Human Colon Cancer | 26.73 | 48 | [8] |
| BTT | Mouse Bladder Cancer | 76.53 | 48 | [8] |
| T24 | Human Bladder Cancer | 82.78 | 48 | [3][9] |
| 5637 | Human Bladder Cancer | 113.79 | 48 | [3][9] |
Experimental Protocols
Protocol 1: Assessment of GOLPH3-Mediated Resistance to Protosappanin B
-
Cell Culture: Culture SW620 (PSB-sensitive) and HCT116 (PSB-resistant) colon cancer cells in appropriate media.
-
GOLPH3 Overexpression: Transfect SW620 cells with a lentiviral vector overexpressing GOLPH3 (LV-GOLPH3). Use an empty vector as a control.
-
PSB Treatment: Treat both transfected and non-transfected SW620 cells, along with HCT116 cells, with varying concentrations of PSB for 48 hours.
-
Cell Viability Assay: Assess cell viability using an MTT or CCK-8 assay to determine the IC50 values.
-
Data Analysis: Compare the IC50 values between the different cell groups. A significant increase in the IC50 of LV-GOLPH3-transfected SW620 cells compared to the control would confirm the role of GOLPH3 in PSB resistance.[1]
Protocol 2: Evaluating Synergistic Effects of Protosappanin B and 5-Fluorouracil (5-FU)
-
Cell Culture: Culture 5-FU resistant colon adenocarcinoma cells (e.g., 5-FU SW620 and 5-FU LOVO).
-
Drug Treatment: Treat the cells with PSB alone, 5-FU alone, or a combination of both at various concentrations for 48 hours.
-
Cell Viability and Apoptosis Assays: Perform CCK-8 assays to assess cell viability and flow cytometry with Annexin V/PI staining to quantify apoptosis.[4][5]
-
Synergy Analysis: Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates a synergistic effect.
-
Mechanism Investigation: Analyze the expression of LINC00612, miR-590-3p, and GOLPH3 using qRT-PCR and Western blotting in the treated cells to investigate the underlying mechanism.[4][5]
Visualizations
Caption: Protosappanin B resistance pathways.
Caption: Workflow for overcoming PSB resistance.
Caption: PSB's effect on the LINC00612/miR-590-3p/GOLPH3 axis.
References
- 1. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protosappanin B enhances the chemosensitivity of 5-fluorouracil in colon adenocarcinoma by regulating the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Protosappanin B Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Protosappanin B (PSB).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Protosappanin B typically low?
A1: The low oral bioavailability of Protosappanin B (PSB) is attributed to several factors. A study on a related compound, Protosappanoside D, which metabolizes into PSB, demonstrated a very low bioavailability of approximately 0.65%.[1] This is likely due to extensive first-pass metabolism in the gut wall and liver. The primary metabolic pathways include desaturation, oxidation, methylation, alkylation, dehydration, degradation, and desugarization.[1] Additionally, like many plant-derived polyphenolic compounds, PSB may exhibit poor aqueous solubility and be susceptible to efflux by transporters in the gastrointestinal tract.
Q2: What are the potential formulation strategies to improve the in vivo bioavailability of Protosappanin B?
A2: Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble and extensively metabolized compounds like Protosappanin B. These include:
-
Nanoformulations: Reducing the particle size to the nanoscale can significantly increase the surface area for dissolution, leading to improved absorption.[2][3] This category includes:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic compounds like PSB, protecting them from degradation and enhancing lymphatic uptake.[4][5]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate PSB, providing a controlled release and protecting it from the harsh environment of the gastrointestinal tract.[6][7][8]
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids.[9] This enhances the solubilization and absorption of lipophilic drugs.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules like PSB within their hydrophobic core, forming inclusion complexes with increased aqueous solubility and stability.[10][11][12]
Q3: Which signaling pathways are known to be modulated by Protosappanin B?
A3: Protosappanin B has been shown to exert its anti-tumor effects by modulating several key intracellular signaling pathways. Notably, it has been found to significantly reduce the expression of phosphorylated AKT (p-AKT), p-p70S6K, β-catenin, and phosphorylated ERK1/2 (p-ERK1/2).[13] These pathways are crucial for cell survival, proliferation, and migration.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Protosappanin B After Oral Administration
Possible Cause: Poor aqueous solubility and rapid metabolism.
Troubleshooting Strategy: Formulation Approaches
| Formulation Strategy | Principle | Expected Outcome | Key Experimental Readouts |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation of PSB in a solid lipid core protects it from enzymatic degradation and enhances lymphatic absorption, bypassing first-pass metabolism.[4] | Increased plasma concentration (Cmax) and area under the curve (AUC), prolonged mean residence time (MRT). | Pharmacokinetic profiling (Cmax, Tmax, AUC, t1/2), particle size and zeta potential analysis, entrapment efficiency. |
| Polymeric Nanoparticles | Encapsulation in biodegradable polymers provides sustained release and protection from the GI environment.[6][7] | Enhanced bioavailability and prolonged drug release profile. | Pharmacokinetic analysis, in vitro drug release studies, particle characterization. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Formation of a micro/nanoemulsion in the gut enhances PSB solubilization and absorption.[9] | Significantly improved Cmax and AUC. | Pharmacokinetic studies, droplet size analysis of the emulsion, in vitro self-emulsification time. |
| Cyclodextrin Complexation | Formation of an inclusion complex with cyclodextrins increases the aqueous solubility of PSB.[10][11][12] | Higher Cmax and faster absorption (lower Tmax). | Pharmacokinetic analysis, solubility studies, characterization of the inclusion complex (e.g., by DSC, FTIR). |
Experimental Protocols
Protocol 1: Preparation of Protosappanin B-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare PSB-loaded SLNs to improve oral bioavailability.
Materials:
-
Protosappanin B (PSB)
-
Glyceryl monostearate (GMS) or other suitable solid lipid
-
Soy lecithin (B1663433) or other suitable surfactant
-
Poloxamer 188 or other suitable co-surfactant/stabilizer
-
Phosphate buffered saline (PBS), pH 7.4
-
High-pressure homogenizer or microfluidizer
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., GMS) at a temperature approximately 5-10°C above its melting point. Dissolve Protosappanin B in the melted lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., soy lecithin) and stabilizer (e.g., Poloxamer 188) in PBS at the same temperature as the lipid phase.
-
Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
-
Entrapment Efficiency (EE%): Separate the unencapsulated PSB from the SLNs by ultracentrifugation. Quantify the amount of free PSB in the supernatant using a suitable analytical method (e.g., HPLC). Calculate EE% using the formula: EE% = [(Total PSB - Free PSB) / Total PSB] x 100
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel Protosappanin B formulation compared to a control suspension.
Animals: Male Sprague-Dawley rats (200-250 g).
Groups:
-
Group 1 (Control): Protosappanin B suspended in 0.5% carboxymethylcellulose (CMC) solution.
-
Group 2 (Test Formulation): Protosappanin B formulation (e.g., SLNs, SEDDS).
-
Group 3 (Intravenous): Protosappanin B dissolved in a suitable vehicle for IV administration (for absolute bioavailability calculation).
Methodology:
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Groups: Administer the respective formulations by oral gavage at a specified dose of Protosappanin B.
-
Intravenous Group: Administer the PSB solution via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Protosappanin B in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software. Calculate the relative bioavailability of the test formulation compared to the control and the absolute bioavailability using the intravenous data.
Visualizations
Signaling Pathways Modulated by Protosappanin B
Caption: Protosappanin B inhibits PI3K/Akt and ERK signaling pathways.
Experimental Workflow for Improving Protosappanin B Bioavailability
Caption: Workflow for enhancing Protosappanin B bioavailability.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: Troubleshooting logic for low in vivo efficacy of Protosappanin B.
References
- 1. Identification of Protosappanoside D from Caesalpinia decapetala and Evaluation of Its Pharmacokinetic, Metabolism and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 6 - Solid lipid nanoparticle formulations pharmacokinetic and biopharmaceutical aspects in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Size-dependent absorption mechanism of polymeric nanoparticles for oral delivery of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saapjournals.org [saapjournals.org]
- 9. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Batch-to-batch variability of commercial Protosappanin B standard
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential batch-to-batch variability with commercial Protosappanin B standards.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a commercial Protosappanin B standard?
A1: Commercial Protosappanin B standards are typically advertised with a purity of ≥98%, with many suppliers providing batches with purity exceeding 99% as determined by High-Performance Liquid Chromatography (HPLC).[1] It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity value of the batch you are using.
Q2: What are the common impurities that could be present in a Protosappanin B standard?
A2: While specific impurity profiles can vary between manufacturers and batches, potential impurities in Protosappanin B, which is extracted from Caesalpinia sappan (Lignum Sappan), may include structurally related compounds from the plant source, such as brazilin (B1667509), or residual solvents from the purification process.[1] The chemical similarity between protosappanin B and brazilin can make complete separation challenging.[1]
Q3: How should I properly store and handle Protosappanin B to minimize degradation?
A3: Protosappanin B is a phenolic compound and may be susceptible to oxidation and degradation. It is recommended to store Protosappanin B powder in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C) for long-term storage. For short-term storage, refrigeration (2-8°C) is often sufficient. When preparing solutions, use high-purity solvents and consider preparing fresh solutions for each experiment to avoid degradation in solution.
Q4: Can the color of the Protosappanin B powder vary between batches?
A4: Minor variations in the color of natural product powders from off-white to pale yellow can occur between batches. This is not necessarily indicative of a difference in purity but can be due to minor, chromophoric impurities. However, a significant color deviation from the supplier's specifications or previous batches should be investigated.
Q5: What analytical methods are used to confirm the identity and purity of Protosappanin B?
A5: The identity and purity of Protosappanin B are typically confirmed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups and compare against a reference spectrum.[1]
-
Thin-Layer Chromatography (TLC): For a quick identity check.[1]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
My experimental results (e.g., IC50 values in a cell-based assay) have shifted significantly after switching to a new batch of Protosappanin B. What should I do?
This is a common issue that can often be traced back to variations in the purity or activity of the standard. Follow this troubleshooting workflow:
References
Unexpected cytotoxicity of Protosappanin B in normal cell lines
Welcome to the technical support center for Protosappanin B (PSB). This resource is designed for researchers, scientists, and drug development professionals to address potential issues and answer frequently asked questions regarding the unexpected cytotoxicity of Protosappanin B in normal cell lines.
I. Overview of Protosappanin B Cytotoxicity
Protosappanin B is a bioactive compound isolated from the heartwood of Caesalpinia sappan L. While extensively studied for its anti-cancer properties, reports of its effects on normal, non-cancerous cell lines are less common. Existing research suggests that PSB generally exhibits low cytotoxicity towards normal cells. For instance, one study found that PSB had no proliferation-arresting effect on the normal human urothelial cell line SV-HUC-1.[1][2][3] However, variations in experimental conditions and cell types can lead to unexpected cytotoxic effects. This guide provides information to troubleshoot and understand these potential outcomes.
II. Troubleshooting Guide: Unexpected Cytotoxicity
Inconsistent or Higher-Than-Expected Cytotoxicity in Normal Cells
Possible Cause 1: Compound Stability and Degradation
Protosappanin B, like many natural flavonoids, may be susceptible to degradation in aqueous solutions such as cell culture media.[4] This degradation can be influenced by factors like pH, light exposure, and temperature. The degradation products themselves may have different cytotoxic profiles than the parent compound.
Troubleshooting Steps:
-
Fresh Stock Solutions: Always prepare fresh stock solutions of PSB in a suitable solvent (e.g., DMSO) before diluting in cell culture medium for each experiment.
-
Minimize Light Exposure: Protect stock solutions and experimental plates from light as much as possible.
-
pH of Media: Be aware that the pH of your cell culture medium can change over time, especially in a CO₂ incubator. Ensure consistent pH across experiments.
-
Incubation Time: Long incubation times (e.g., beyond 48-72 hours) may increase the likelihood of compound degradation. Consider shorter time points if unexpected cytotoxicity is observed.
Possible Cause 2: Oxidative Stress
Some flavonoids can have a biphasic effect, acting as antioxidants at low concentrations and pro-oxidants at higher concentrations, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[5][6]
Troubleshooting Steps:
-
Test for ROS Production: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels in your normal cell line after treatment with PSB. An increase in ROS may indicate oxidative stress.
-
Co-treatment with an Antioxidant: Perform a co-treatment experiment with an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from PSB-induced cytotoxicity, it suggests the involvement of oxidative stress.
Possible Cause 3: Cell Line Specificity
The cytotoxic response to PSB can be highly cell-type specific. While some normal cell lines like SV-HUC-1 show resistance, others may be more sensitive.
Troubleshooting Steps:
-
Test Multiple Normal Cell Lines: If possible, test the cytotoxicity of PSB on a panel of normal cell lines from different tissues (e.g., fibroblasts, endothelial cells, epithelial cells) to determine if the observed effect is specific to one cell type.
-
Compare with a Cancer Cell Line: As a positive control for cytotoxic activity, include a cancer cell line known to be sensitive to PSB in your experiments.
High Variability Between Replicate Wells or Experiments
Possible Cause 1: Compound Precipitation
PSB may have limited solubility in aqueous media, especially at higher concentrations. Precipitation can lead to inconsistent effective concentrations in your experimental wells.
Troubleshooting Steps:
-
Check for Precipitate: Before adding the PSB-containing medium to your cells, and after the incubation period, visually inspect the wells under a microscope for any precipitate.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your cells (typically <0.5%).
-
Prepare Serial Dilutions Carefully: When preparing different concentrations of PSB, ensure thorough mixing at each dilution step.
Possible Cause 2: Inconsistent Cell Seeding
Uneven cell numbers across wells will lead to variability in viability assays.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cells are in a single-cell suspension.
-
Consistent Seeding Technique: Use a consistent pipetting technique to seed the cells, avoiding the edges of the wells where evaporation can be higher.
III. Frequently Asked Questions (FAQs)
Q1: At what concentration is Protosappanin B expected to be cytotoxic to cancer cells?
A1: The IC50 (the concentration that inhibits 50% of cell growth) of PSB varies significantly depending on the cancer cell line. For example, reported IC50 values after 48 hours of treatment are approximately 21.32 µg/mL for SW-480 (colon cancer), 26.73 µg/mL for HCT-116 (colon cancer), and 76.53 µg/mL for BTT (mouse bladder cancer) cells.[7] In human bladder cancer cell lines T24 and 5637, the IC50 values were 82.78 µg/mL and 113.79 µg/mL, respectively.[2][3]
Q2: Is Protosappanin B cytotoxic to all normal cell lines?
A2: Based on available data, no. Protosappanin B did not show a proliferation-arresting effect on the normal human urothelial cell line SV-HUC-1.[1][2][3] However, comprehensive data on a wide range of normal human primary cells is still lacking.
Q3: What signaling pathways are known to be affected by Protosappanin B?
A3: In cancer cells, PSB has been shown to inhibit pro-survival signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[8][9] It can also induce apoptosis by modulating the expression of Bcl-2 family proteins and caspases.[8] The activation of these pathways in normal cells and their potential contribution to cytotoxicity is an area for further investigation.
Q4: How stable is Protosappanin B in cell culture medium?
IV. Data Summary
Table 1: Reported IC50 Values of Protosappanin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| SW-480 | Human Colon Cancer | 48 | 21.32 | [7] |
| HCT-116 | Human Colon Cancer | 48 | 26.73 | [7] |
| BTT | Mouse Bladder Cancer | 48 | 76.53 | [7] |
| T24 | Human Bladder Cancer | 48 | 82.78 | [2][3] |
| 5637 | Human Bladder Cancer | 48 | 113.79 | [2][3] |
V. Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Protosappanin B
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Protosappanin B in complete medium from a concentrated stock in DMSO. The final DMSO concentration should be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PSB. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Protosappanin B
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
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Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Protosappanin B for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
VI. Visualizations
Caption: A troubleshooting workflow for investigating unexpected cytotoxicity of Protosappanin B.
Caption: Known and hypothesized signaling pathways affected by Protosappanin B.
References
- 1. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells [ouci.dntb.gov.ua]
- 2. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Protosappanin B vs. Brazilin: A Comparative Analysis of Anticancer Properties
In the landscape of natural compounds with therapeutic potential, Protosappanin B and Brazilin, both derived from the heartwood of Caesalpinia sappan L., have emerged as promising candidates in anticancer research. While structurally related, these compounds exhibit distinct mechanisms of action and varying efficacy across different cancer types. This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to aid researchers and drug development professionals in their investigations.
Comparative Efficacy: A Quantitative Overview
The cytotoxic effects of Protosappanin B and Brazilin have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| Protosappanin B | Colon Cancer | SW-480 | 21.32 (µg/mL) | [1] |
| Colon Cancer | HCT-116 | 26.73 (µg/mL) | [1] | |
| Bladder Cancer | T24 | 82.78 (µg/mL) | [2][3] | |
| Bladder Cancer | 5637 | 113.79 (µg/mL) | [2][3] | |
| Mouse Bladder Cancer | BTT | 76.53 (µg/mL) | [1] | |
| Brazilin | Breast Cancer | 4T1 | 3.7 | [4][5] |
| Glioblastoma | U87 | ~15-20 | [6] | |
| Lung Cancer | A549 | 43 (µg/mL) | [7] | |
| Colon Cancer | WiDr | 41 | [8] | |
| Breast Cancer | MDA-MB-231 | ~20 | [9] | |
| Breast Cancer | MCF7 | ~40 | [9] | |
| Non-Small Cell Lung Cancer | A549 | ~30-60 (after 24-72h) | [10] | |
| Non-Small Cell Lung Cancer | H358 | ~30-60 (after 24-72h) | [10] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods, across different studies.
Mechanistic Insights: Distinct Signaling Pathways
Protosappanin B and Brazilin exert their anticancer effects through different molecular pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Protosappanin B: Targeting Key Survival Pathways
Protosappanin B has been shown to inhibit tumor growth by targeting several critical signaling pathways. In colon cancer cells, it effectively reduces the expression of Golgi phosphoprotein 3 (GOLPH3), which is implicated in tumor progression.[11] This inhibition, in turn, downregulates the phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK pathways, including Akt, p70S6K, and ERK1/2.[11] Furthermore, Protosappanin B has been observed to decrease the expression of β-catenin.[11] In bladder cancer, its primary mechanism involves the induction of apoptosis and arrest of the cell cycle at the G1 phase.[3]
Caption: Protosappanin B signaling pathway in cancer cells.
Brazilin: A Multi-faceted Approach to Cancer Inhibition
Brazilin demonstrates a broader range of anticancer mechanisms. It is known to induce apoptosis through both intrinsic and extrinsic pathways.[7][12] In lung cancer cells, Brazilin treatment leads to an increase in the expression of p53, caspase-9, and caspase-3, key regulators of apoptosis.[7][12] Furthermore, Brazilin can induce cell cycle arrest at the G2/M phase.[12] Some studies also suggest that Brazilin may act as an iron chelator, a property that could contribute to its anticancer effects, as iron is essential for tumor growth and proliferation.[4][13] In non-small cell lung cancer, Brazilin has been shown to activate the STING/TBK1/IRF3 pathway, leading to apoptosis.[5][10]
Caption: Brazilin's multi-faceted anticancer mechanisms.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays commonly used in cancer research. A general workflow for determining the anticancer activity of these compounds is outlined below.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Protosappanin B or Brazilin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
-
Caption: General workflow of an MTT assay.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: This technique is used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Treatment: Cells are treated with the compound of interest.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed (e.g., with ethanol).
-
Staining: For cell cycle analysis, cells are stained with a DNA-binding dye like propidium (B1200493) iodide (PI). For apoptosis, cells are stained with Annexin V and PI.
-
Flow Cytometric Analysis: The stained cells are analyzed by a flow cytometer to determine the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells.
-
Conclusion
Both Protosappanin B and Brazilin exhibit significant anticancer properties, albeit through distinct molecular mechanisms. Brazilin appears to have a broader range of action and, in some reported cases, demonstrates higher potency at lower concentrations. However, Protosappanin B's targeted inhibition of the GOLPH3/PI3K/Akt pathway presents a compelling avenue for specific cancer types where this pathway is dysregulated.
This comparative guide highlights the current understanding of Protosappanin B and Brazilin's anticancer activities. Further head-to-head studies under identical experimental conditions are warranted to definitively establish their comparative efficacy. The detailed mechanistic insights and experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing natural product-based cancer therapies.
References
- 1. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Brazilin Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two Active Compounds from Caesalpinia sappan L. in Combination with Cisplatin Synergistically Induce Apoptosis and Cell Cycle Arrest on WiDr Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 13. Article review: Brazilin as potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Study: Protosappanin B vs. Cisplatin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Protosappanin B, a natural compound, and cisplatin (B142131), a conventional chemotherapeutic agent. The following sections present a summary of their cytotoxic and apoptotic effects on various cancer cell lines, supported by experimental data from published research. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a comprehensive understanding of their mechanisms of action.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of Protosappanin B and cisplatin across different cancer cell lines. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions.
Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| Protosappanin B | T24 | Bladder Cancer | 82.78 µg/mL | 48h | [1] |
| 5637 | Bladder Cancer | 113.79 µg/mL | 48h | [1] | |
| HCT-116 | Colon Cancer | 26.73 µg/mL | 48h | [2] | |
| SW-480 | Colon Cancer | 21.32 µg/mL | 48h | [2] | |
| BTT | Mouse Bladder Cancer | 76.53 µg/mL | 48h | [2] | |
| Cisplatin | 5637 | Bladder Cancer | 1.1 µM | 48h | [3] |
| HT-1376 | Bladder Cancer | 2.75 µM | 48h | [3] | |
| A2780 | Ovarian Cancer | Varies with seeding density | 24h | [4] | |
| SKOV-3 | Ovarian Cancer | Varies with seeding density | 24h | [4] | |
| MCF-7 | Breast Cancer | ~10 µM | 48h | [5] | |
| KELLY | Neuroblastoma | ~20 µM | 48h | [5] |
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.
| Compound | Cell Line | Cancer Type | Apoptotic Effect | Concentration | Citation |
| Protosappanin B | T24 | Bladder Cancer | Concentration-dependent increase in early and late apoptotic cells. | 100-300 µg/mL | [6][7] |
| 5637 | Bladder Cancer | Concentration-dependent increase in early and late apoptotic cells. | 100-300 µg/mL | [6][7] | |
| Cisplatin | T24 | Bladder Cancer | Induces apoptosis through a mitochondria-dependent pathway. | Not specified | [8] |
| L1210 | Leukemia | Induces extensive apoptosis at high doses. | 100 µM | [9] | |
| NT2 | Testicular Germ Cell Tumor | Time-dependent increase in apoptotic cells, reaching ~90% at 72h. | 3.1 µM | [10] |
Modulation of Key Signaling Proteins
The therapeutic effects of Protosappanin B and cisplatin are mediated through the regulation of various signaling pathways involved in cell survival and apoptosis.
| Compound | Cell Line | Protein | Effect | Citation |
| Protosappanin B | T24 | Bcl-2 | Decreased expression | [6] |
| T24 | Bax | Increased expression | [6] | |
| 5637 | Bcl-2 | Decreased expression | [6] | |
| 5637 | Bax | Increased expression | [6] | |
| SW620 | p-AKT, p-p70S6K, β-catenin, p-ERK1/2 | Reduced expression | [11] | |
| Cisplatin | T24 | Bax | Induces redistribution | [8] |
| T24 | Cytochrome c | Induces release from mitochondria | [8] | |
| T24 | Caspase-3, -8, -9 | Activation | [8] | |
| MCF-7 | Caspase-3, -9 | Increased expression | [12] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Cell Viability Assay (MTT/CCK-8)
This assay is used to assess the cytotoxic effects of Protosappanin B and cisplatin on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Protosappanin B or cisplatin for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cancer cells with Protosappanin B or cisplatin at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by Protosappanin B and cisplatin, as well as a typical experimental workflow for their in vitro comparison.
Caption: Experimental Workflow for In Vitro Comparison
Caption: Protosappanin B Signaling Pathway
Caption: Cisplatin Signaling Pathway
References
- 1. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cisplatin with Lipoplatin in Terms of Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Upregulation of Bcl-2 is associated with cisplatin-resistance via inhibition of Bax translocation in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bax upregulation is an early event in cisplatin-induced apoptosis in human testicular germ-cell tumor cell line NT2, as quantitated by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Protosappanin B and 5-Fluorouracil: A Synergistic Combination Against Chemoresistance in Colon Cancer
A detailed comparison guide for researchers and drug development professionals on the synergistic effects of Protosappanin B with the chemotherapy agent 5-fluorouracil (B62378) (5-FU) in colon adenocarcinoma. This guide provides an objective analysis of its performance, supported by experimental data, and compares it with other natural compound-based combination therapies.
The development of resistance to chemotherapy is a significant hurdle in the successful treatment of colon cancer. 5-fluorouracil (5-FU) has long been a cornerstone of treatment regimens, but its efficacy is often limited by acquired resistance. Recent research has highlighted the potential of Protosappanin B (PSB), a natural compound, to synergistically enhance the cytotoxic effects of 5-FU, particularly in resistant cancer cells. This guide delves into the experimental evidence for this synergy, details the underlying molecular mechanisms, and provides a comparative overview of other natural compounds that exhibit similar sensitizing effects.
Protosappanin B with 5-Fluorouracil: Enhanced Chemosensitivity
A key study has demonstrated that Protosappanin B can effectively enhance the chemosensitivity of 5-FU in colon adenocarcinoma cells that have developed resistance to the drug.[1][2] This effect is primarily achieved through the regulation of a specific signaling pathway involving long non-coding RNA.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between PSB and 5-FU is evident from the significant reduction in the half-maximal inhibitory concentration (IC50) of 5-FU in resistant colon cancer cell lines when co-administered with PSB.
| Cell Line | Treatment | IC50 (µM) of 5-FU | Fold Change in Resistance | Reference |
| SW620 (Parental) | 5-FU alone | 32 | - | [3] |
| SW620 (5-FU Resistant) | 5-FU alone | ~64 | 2.0 | [3] |
| SW620 (5-FU Resistant) | 5-FU + PSB | IC50 reduced (exact value not specified) | - | [3] |
| LOVO (Parental) | 5-FU alone | 16 | - | [3] |
| LOVO (5-FU Resistant) | 5-FU alone | ~64 | 4.0 | [3] |
| LOVO (5-FU Resistant) | 5-FU + PSB | IC50 reduced (exact value not specified) | - | [3] |
Table 1: Comparison of 5-FU IC50 values in parental and resistant colon cancer cell lines, and the effect of Protosappanin B. The study by Hong et al. (2024) demonstrated that PSB treatment downregulates LINC00612 expression, which in turn enhances the sensitivity of resistant cells to 5-FU, leading to a reduction in the IC50 value.[3]
Induction of Apoptosis
The combination of PSB and 5-FU has been shown to significantly increase the rate of apoptosis in resistant colon cancer cells, further highlighting their synergistic interaction. While the specific percentages of apoptosis induction with the combination are not explicitly detailed in the abstract, the study confirms that PSB treatment leads to PSB-induced cell apoptosis.[2]
Comparative Analysis with Alternative Natural Compounds
Several other natural compounds have been investigated for their synergistic effects with 5-FU in treating colon cancer. This section provides a comparative overview of their performance based on available experimental data.
| Natural Compound | Cancer Cell Line | IC50 of 5-FU (alone) | IC50 of 5-FU (in combination) | Combination Index (CI) | Reference |
| Diosmetin | HCT-116 | 0.83 µg/mL | 0.27 µg/mL | < 1.0 | [4][5] |
| Allicin | DLD-1 | ~214.3 µM | Significantly reduced | Not specified | [2] |
| Resveratrol | HCT116 (p53+/+) | Not specified | Not specified | 0.715 (at IC50) | [1] |
| Resveratrol | DLD1 | Not specified | IC50 of Resveratrol reduced from 102 µM to 26 µM (with 10 µM 5-FU) | Not specified | [6] |
| Genistein | SW620 | 794.4 µM (48h) | Synergistic effect observed | Not specified | [7][8] |
Table 2: Comparative data on the synergistic effects of various natural compounds with 5-fluorouracil in colon cancer cell lines. A Combination Index (CI) value of less than 1 indicates a synergistic effect.
Mechanistic Insights: The LINC00612/miR-590-3p/GOLPH3 Axis
The synergistic effect of Protosappanin B with 5-fluorouracil in colon adenocarcinoma is attributed to its ability to modulate the LINC00612/miR-590-3p/GOLPH3 signaling pathway.[1][2] In 5-FU resistant cells, the long non-coding RNA LINC00612 is highly expressed. LINC00612 acts as a sponge for microRNA-590-3p (miR-590-3p), preventing it from inhibiting its target, Golgi phosphoprotein 3 (GOLPH3). The overexpression of GOLPH3 is associated with chemoresistance. Protosappanin B treatment attenuates the expression of LINC00612, thereby restoring the inhibitory function of miR-590-3p on GOLPH3 and re-sensitizing the cancer cells to 5-FU.[1][2]
Caption: Signaling pathway of Protosappanin B's synergistic effect with 5-FU.
Experimental Protocols
This section provides a summary of the key experimental methodologies employed in the cited research to evaluate the synergistic effects of Protosappanin B and 5-fluorouracil.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
Caption: Workflow for the CCK-8 cell viability assay.
Apoptosis Assay (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify the percentage of apoptotic and necrotic cells.
-
Cell Preparation: 5-FU resistant colon cancer cells were treated with Protosappanin B, 5-FU, or a combination of both for a designated time.
-
Harvesting and Staining: Cells were harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The combination of Protosappanin B with 5-fluorouracil presents a promising strategy to overcome chemoresistance in colon adenocarcinoma. The experimental evidence strongly suggests a synergistic relationship, leading to enhanced cancer cell death. The elucidation of the LINC00612/miR-590-3p/GOLPH3 signaling pathway provides a clear mechanistic basis for this synergy. When compared to other natural compounds, Protosappanin B demonstrates a potent sensitizing effect, warranting further preclinical and potentially clinical investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring novel combination therapies for colon cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. turkjps.org [turkjps.org]
- 8. Genistein Enhances TRAIL-Mediated Apoptosis Through the Inhibition of XIAP and DcR1 in Colon Carcinoma Cells Treated with 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Mechanism of Protosappanin B in SW620 Colorectal Cancer Cells: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of Protosappanin B (PSB), a promising natural compound, in SW620 human colorectal adenocarcinoma cells. Through a detailed comparison with established chemotherapeutic agents and other natural compounds, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology. The data presented herein is compiled from peer-reviewed scientific literature, offering an objective overview of PSB's efficacy and its molecular pathways.
Protosappanin B: A Multi-Targeted Approach to Inhibit Colorectal Cancer Cell Growth
Protosappanin B, a key bioactive component isolated from the heartwood of Sappan Lignum, has demonstrated significant anti-tumor effects in SW620 cells. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
A pivotal study has shown that PSB's anti-cancer activity in SW620 cells is mediated through the inhibition of Golgi phosphoprotein 3 (GOLPH3) expression.[1] This, in turn, leads to the suppression of several downstream signaling molecules, including phosphorylated AKT (p-AKT), phosphorylated p70S6K (p-p70S6K), β-catenin, and phosphorylated ERK1/2 (p-ERK1/2).[1] The collective inhibition of these pathways disrupts essential cellular processes, ultimately leading to a reduction in cell viability and migration, and the induction of programmed cell death (apoptosis).[1]
Comparative Efficacy in SW620 Cells: Protosappanin B vs. Alternatives
To contextualize the therapeutic potential of Protosappanin B, its performance is compared against standard chemotherapeutic drugs, 5-fluorouracil (B62378) and oxaliplatin, and other well-researched natural compounds, curcumin (B1669340) and resveratrol, in SW620 cells.
Table 1: Comparative Cytotoxicity (IC50) in SW620 Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | IC50 Value (µM) | Treatment Duration |
| Protosappanin B | Not explicitly defined in µM in the reviewed literature, but effective concentrations are reported. | - |
| 5-Fluorouracil | ~13 µg/mL (~100 µM) | 48 hours |
| Oxaliplatin | 1.13 µg/mL (~2.8 µM) | 24 hours |
| Curcumin | IC50 of a curcumin analogue (DMCH) was 7.50 µg/mL (~16.3 µM) | - |
| Resveratrol | 77.24 µM | - |
Table 2: Induction of Apoptosis in SW620 Cells
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.
| Compound | Apoptosis Percentage | Treatment Conditions |
| Protosappanin B | Qualitatively described as inducing apoptosis.[1] | - |
| 5-Fluorouracil | 70.41 ± 9.2% | 50 µM for 48 hours |
| Oxaliplatin | Oxaliplatin-resistant cells showed 60.6% late-stage apoptosis with TRAIL co-treatment. | - |
| Curcumin | Dose-dependent increase in apoptosis.[2][3] | 0-32 µmol/l for 48 hours |
| Resveratrol | 50.46 ± 4.225% | 12 µg/ml |
Signaling Pathways and Molecular Mechanisms
The efficacy of these compounds is rooted in their ability to modulate specific signaling pathways that govern cell fate.
Protosappanin B exerts its effect by inhibiting GOLPH3, which subsequently downregulates the pro-survival p-AKT, p-p70S6K, β-catenin, and p-ERK1/2 pathways, leading to decreased cell proliferation and migration, and increased apoptosis. In contrast, curcumin has been shown to inhibit the Wnt/β-catenin signaling pathway in SW620 cells.[2][3] 5-Fluorouracil and oxaliplatin, as cytotoxic agents, primarily induce DNA damage, leading to cell cycle arrest and apoptosis. Resveratrol has been reported to induce apoptosis through the mitochondrial pathway.
Experimental Protocols
The validation of these mechanisms of action relies on a series of well-established experimental protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: SW620 cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Protosappanin B, 5-FU) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: SW620 cells are treated with the test compound at the desired concentration and duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protein Expression Analysis (Western Blotting)
-
Protein Extraction: After treatment, SW620 cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the target proteins (e.g., GOLPH3, p-AKT, β-catenin, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
Protosappanin B demonstrates a potent and specific mechanism of action against SW620 colorectal cancer cells by targeting the GOLPH3-mediated signaling pathways. This comparative guide highlights its efficacy relative to standard chemotherapies and other natural compounds, underscoring its potential as a novel therapeutic agent. The provided experimental protocols offer a standardized framework for further investigation and validation of its anti-cancer properties. Further research, particularly quantitative analysis of its impact on key signaling proteins, will be crucial in fully elucidating its therapeutic promise.
References
- 1. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Protosappanin B: A Comparative Analysis of its Anti-Inflammatory Efficacy in the Homoisoflavonoid Class
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Protosappanin B's anti-inflammatory performance against other notable homoisoflavonoids. The following analysis is supported by experimental data from in vitro inflammation models, offering a quantitative and methodological overview to inform future research and development.
Homoisoflavonoids, a unique subclass of flavonoids, are recognized for their diverse pharmacological activities, with anti-inflammatory effects being a key area of investigation.[1][2] Protosappanin B, a prominent member of this class often isolated from Caesalpinia sappan, has demonstrated significant anti-inflammatory potential.[3] This guide delves into a comparative analysis of Protosappanin B and other homoisoflavonoids, focusing on their efficacy in modulating key inflammatory pathways and mediators.
Comparative Efficacy in a Macrophage Inflammation Model
A pivotal study by Mueller et al. (2016) provides a direct quantitative comparison of Protosappanin B and other homoisoflavonoids from Caesalpinia sappan in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. This model is a standard for assessing anti-inflammatory activity, where LPS, a component of gram-negative bacteria, induces a potent inflammatory response. The inhibitory effects on the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) were quantified, with the results summarized in the table below.
| Compound | IC50 for IL-6 Inhibition (µM) | IC50 for TNF-α Inhibition (µM) |
| Protosappanin B | 123 | >157 |
| Brazilin | 18 | 29 |
| Protosappanin C | 123 | 123 |
| Episappanol | >185 | >185 |
| Sappanol | >370 | >370 |
Data sourced from Mueller et al. (2016).[4]
Key Observations:
-
Brazilin emerged as the most potent anti-inflammatory agent in this study, with significantly lower IC50 values for both IL-6 and TNF-α inhibition compared to the other tested compounds.[4][5]
-
Protosappanin B and Protosappanin C exhibited comparable, moderate inhibitory activity against IL-6.[4][5] However, Protosappanin B's effect on TNF-α was less pronounced at the tested concentrations.
-
Episappanol and Sappanol showed the weakest anti-inflammatory activity in this particular assay.[4][5]
It is important to note that other studies have also highlighted the anti-inflammatory properties of homoisoflavonoids like Sappanone A, which has been shown to inhibit microglial activation and the release of inflammatory markers.[6]
Molecular Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of Protosappanin B and related homoisoflavonoids are attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[7] Protosappanin B has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] The general mechanism involves preventing the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of inflammation.[8] Studies suggest that Protosappanin B's anti-inflammatory actions may also be mediated through the modulation of this pathway.[3] By interfering with PI3K/Akt signaling, Protosappanin B can influence downstream inflammatory responses.
Experimental Protocols
The following is a generalized experimental protocol for assessing the anti-inflammatory effects of homoisoflavonoids in an in vitro macrophage model, based on common methodologies.[9][10][11][12][13]
LPS-Induced Inflammation in RAW 264.7 Macrophages
Methodology Details:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[9]
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.[9]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test homoisoflavonoids (e.g., Protosappanin B, Brazilin). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is then added to the wells (final concentration typically 10-1000 ng/mL) to induce an inflammatory response. The cells are incubated for a further 24 hours.[9]
-
Quantification of Inflammatory Mediators:
-
Cytokines (IL-6, TNF-α): The concentration of these cytokines in the cell culture supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]
-
Nitric Oxide (NO): The accumulation of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.[11]
-
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the inflammatory response, are calculated from the dose-response curves.
Conclusion
The available experimental data indicates that while Protosappanin B possesses notable anti-inflammatory properties, particularly in the inhibition of IL-6, other homoisoflavonoids such as Brazilin may exhibit greater potency in certain in vitro models. The anti-inflammatory effects of these compounds are largely mediated through the inhibition of key signaling pathways like NF-κB and PI3K/Akt. This comparative guide underscores the therapeutic potential of the homoisoflavonoid class and highlights the need for further research to fully elucidate the structure-activity relationships and therapeutic applications of individual compounds like Protosappanin B.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. imrpress.com [imrpress.com]
- 4. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - Food & Function (RSC Publishing) DOI:10.1039/C5FO01256B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes | MDPI [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
Protosappanin B: A Natural Compound's Potential in PI3K/Akt Pathway Inhibition Compared to Established Inhibitors
For Immediate Release
Taiyuan, China - Researchers and drug development professionals are increasingly interested in the therapeutic potential of natural compounds. A notable contender in this area is Protosappanin B (PSB), a key active component derived from the heartwood of Caesalpinia sappan L. Emerging studies indicate that Protosappanin B exerts its anti-cancer effects, at least in part, by inhibiting the critical PI3K/Akt signaling pathway. This guide provides a comparative analysis of Protosappanin B's effects on this pathway versus well-established inhibitors, Wortmannin and LY294002, supported by available experimental data.
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.
Mechanism of Action: An Overview
Protosappanin B has been shown to significantly reduce the phosphorylation of key proteins in the PI3K/Akt pathway. Specifically, studies have demonstrated that PSB treatment leads to a decrease in the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in cancer cells. This inhibition blocks the downstream signaling cascade that promotes cancer cell survival and proliferation.
In comparison, Wortmannin is a potent, irreversible, and covalent inhibitor of PI3K, while LY294002 is a reversible and ATP-competitive inhibitor of PI3K. Both are widely used in research to study the roles of the PI3K/Akt pathway.
Quantitative Comparison of Inhibitory Effects
Direct comparative studies providing IC50 values of Protosappanin B for PI3K or Akt kinase activity are limited. However, its effect on cancer cell viability, which is downstream of PI3K/Akt signaling, has been quantified. The following tables summarize the available quantitative data for Protosappanin B and the known inhibitors.
Table 1: Inhibitor Characteristics
| Inhibitor | Type | Target(s) | Molecular Weight ( g/mol ) |
| Protosappanin B | Natural Compound | PI3K/Akt Pathway | 304.30[1][2][3] |
| Wortmannin | Fungal Metabolite | Pan-PI3K (irreversible) | 428.43 |
| LY294002 | Synthetic Compound | Pan-PI3K (reversible, ATP-competitive) | 307.34 |
Table 2: Comparative Efficacy Data
| Inhibitor | Assay | Cell Line | IC50 |
| Protosappanin B | Cell Viability (MTT Assay) | T24 (Bladder Cancer) | 82.78 µg/mL (~272 µM)[3][4] |
| Cell Viability (MTT Assay) | 5637 (Bladder Cancer) | 113.79 µg/mL (~374 µM)[3][4] | |
| Wortmannin | PI3K Kinase Assay | - | ~4.7 nM |
| LY294002 | PI3K Kinase Assay | - | ~1.4 µM |
Note: The IC50 values for Protosappanin B reflect its effect on cell viability, which is an indirect measure of its PI3K/Akt pathway inhibition. The IC50 values for Wortmannin and LY294002 are from direct kinase assays and represent a more direct measure of their potency against the PI3K enzyme. A direct comparison of these values should be made with caution as they are derived from different assay types.
Visualizing the PI3K/Akt Signaling Pathway and Inhibition
To better understand the mechanism of action, the following diagrams illustrate the PI3K/Akt signaling pathway and the points of inhibition for Protosappanin B and the known inhibitors.
Figure 1. The PI3K/Akt signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental methodologies for key assays are provided below.
Western Blot Analysis for Phosphorylated Akt (p-Akt)
This protocol is used to determine the levels of phosphorylated Akt, a key downstream effector of PI3K, in response to inhibitor treatment.
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., T24, 5637, A875, or SW620) in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of Protosappanin B, Wortmannin, or LY294002 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like β-actin or GAPDH.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt and/or loading control signal.
Figure 2. Experimental workflow for Western blot analysis.
PI3K Kinase Assay (In Vitro)
This assay directly measures the enzymatic activity of PI3K and its inhibition by the compounds.
1. Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Prepare a solution of the PI3K substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the kinase buffer.
-
Prepare a solution of ATP, including a radiolabeled version (e.g., [γ-32P]ATP), in the kinase buffer.
-
Prepare serial dilutions of the inhibitors (Protosappanin B, Wortmannin, LY294002) in the kinase buffer.
2. Kinase Reaction:
-
In a microcentrifuge tube, combine the recombinant PI3K enzyme, the inhibitor at the desired concentration, and the PIP2 substrate.
-
Pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
3. Detection of PIP3:
-
Stop the reaction by adding a solution like 6M HCl.
-
Extract the lipids using a chloroform/methanol mixture.
-
Spot the lipid extract onto a thin-layer chromatography (TLC) plate.
-
Separate the lipids by developing the TLC plate in an appropriate solvent system.
-
Visualize the radiolabeled PIP3 product by autoradiography.
4. Data Analysis:
-
Quantify the amount of PIP3 produced in the presence of different inhibitor concentrations.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Protosappanin B: A Comparative Guide to its Validated Protein Targets in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validated protein targets of Protosappanin B (PSB), a bioactive compound with demonstrated anti-cancer properties. The information presented is compiled from peer-reviewed studies and focuses on experimental data obtained through Western blot analysis.
Comparative Analysis of Protosappanin B's Effects on Target Protein Expression
Protosappanin B has been shown to modulate the expression of key proteins involved in critical cellular processes across various cancer types. The following tables summarize the quantitative changes in protein expression observed in different cancer cell lines after treatment with PSB.
Table 1: Modulation of Apoptosis-Regulating Proteins by Protosappanin B in T24 and 5637 Human Bladder Cancer Cells.[1]
| Target Protein | Cell Line | Protosappanin B Concentration (µg/mL) | Change in Protein Expression (Fold Change vs. Control) |
| Bcl-2 | T24 | 100 | ↓ (Specific fold change not provided) |
| 200 | ↓↓ (Concentration-dependent decrease) | ||
| 300 | ↓↓↓ (Concentration-dependent decrease) | ||
| Bax | T24 | 100 | ↑ (Specific fold change not provided) |
| 200 | ↑↑ (Concentration-dependent increase) | ||
| 300 | ↑↑↑ (Concentration-dependent increase) | ||
| Bcl-2 | 5637 | 100 | ↓ (Specific fold change not provided) |
| 200 | ↓↓ (Concentration-dependent decrease) | ||
| 300 | ↓↓↓ (Concentration-dependent decrease) | ||
| Bax | 5637 | 100 | ↑ (Specific fold change not provided) |
| 200 | ↑↑ (Concentration-dependent increase) | ||
| 300 | ↑↑↑ (Concentration-dependent increase) |
Note: The study by Yang et al. (2019) demonstrated a concentration-dependent effect, though the exact fold changes were not specified in the available text. The arrows indicate the direction of change (↓ decrease, ↑ increase).
Table 2: Downregulation of GOLPH3 and Key Signaling Proteins by Protosappanin B in SW620 Human Colon Cancer Cells.[2]
| Target Protein | Protosappanin B Concentration | Change in Protein Expression |
| GOLPH3 | Concentration-dependent | ↓ |
| p-AKT | Not specified | ↓ |
| p-p70S6K | Not specified | ↓ |
| β-catenin | Not specified | ↓ |
| p-ERK1/2 | Not specified | ↓ |
Note: The study by Zheng et al. (2020) reported a significant reduction in the expression of these proteins. Specific quantitative data on fold changes were not available in the abstract.
Table 3: Inhibition of Pro-Survival and Proliferative Signaling Proteins by Protosappanin B in A875 Human Melanoma Cells.[3]
| Target Protein | Protosappanin B Treatment | Change in Protein Expression |
| p-PI3K | Magnificently inhibited | ↓ |
| p-AKT | Magnificently inhibited | ↓ |
| p-GSK-3β | Magnificently inhibited | ↓ |
| Bcl-2 | Inhibited | ↓ |
| Cyclin-D1 | Inhibited | ↓ |
| c-Myc | Inhibited | ↓ |
| Survivin | Inhibited | ↓ |
| Bax | Induced | ↑ |
| Caspase-3 | Induced | ↑ |
Note: The study by Wang et al. describes a "magnificent" inhibition, indicating a strong effect, although precise quantitative data is not provided in the abstract.
Experimental Protocols: Western Blot Validation
The following is a representative, detailed methodology for Western blot analysis as compiled from the reviewed literature and standard laboratory practices.
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., T24, 5637, SW620, A875) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with varying concentrations of Protosappanin B (e.g., 0, 100, 200, 300 µg/mL) for a specified duration (e.g., 24 or 48 hours).
2. Protein Extraction:
-
After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Total protein is extracted using RIPA lysis buffer (containing protease and phosphatase inhibitors).
-
The cell lysates are centrifuged at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
The supernatant containing the total protein is collected.
3. Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-40 µg) from each sample are mixed with Laemmli sample buffer and denatured by heating at 95-100°C for 5 minutes.
-
The protein samples are loaded onto a 10% or 12% SDS-polyacrylamide gel and separated by electrophoresis.
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
The PVDF membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-GOLPH3, anti-p-AKT, etc.) at the manufacturer's recommended dilution. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The following day, the membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
After further washing with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
6. Densitometric Analysis:
-
The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).
-
The expression level of each target protein is normalized to the expression of the loading control (β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
To illustrate the mechanisms of action of Protosappanin B, the following diagrams have been generated using the Graphviz DOT language.
Caption: Protosappanin B's regulation of the intrinsic apoptosis pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway by Protosappanin B.
Caption: A generalized workflow for Western blot analysis.
Cross-Validation of Protosappanin B's Antitumor Effects: A Comparative Guide for Researchers
An objective analysis of Protosappanin B's performance against various cancer cell lines, supported by experimental data from multiple laboratories. This guide is intended for researchers, scientists, and professionals in drug development.
Protosappanin B (Pro-B), a bioactive compound extracted from the heartwood of Caesalpinia sappan L., has demonstrated notable antitumor properties across a range of cancer types in various preclinical studies. This guide provides a comprehensive cross-validation of these findings, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The aim is to offer an objective comparison of Pro-B's efficacy and mechanisms of action as investigated by different research laboratories.
Comparative Efficacy of Protosappanin B
The antitumor activity of Protosappanin B has been evaluated against several cancer cell lines, primarily focusing on colon, bladder, and melanoma cancers. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined in multiple studies, revealing varying degrees of sensitivity among different cell lines.
In Vitro Cytotoxicity
| Cancer Type | Cell Line | IC50 (µg/mL) | Incubation Time (hours) | Laboratory/Study Reference |
| Colon Cancer | SW620 | Not explicitly defined, but showed significant inhibition | - | [Study on GOLPH3 Expression][1] |
| HCT-116 | 26.73 | 48 | [Antitumor Effects of Purified Protosappanin B] | |
| SW-480 | 21.32 | 48 | [Antitumor Effects of Purified Protosappanin B] | |
| Bladder Cancer | T24 | 82.78 | 48 | [Protosappanin B promotes apoptosis...in human bladder cancer cells][2][3] |
| 5637 | 113.79 | 48 | [Protosappanin B promotes apoptosis...in human bladder cancer cells][2][3] | |
| BTT | 76.53 | 48 | [Antitumor Effects of Purified Protosappanin B] | |
| Melanoma | A875 | Cytotoxicity observed at 15 µM and 20 µM | 24 | [Protosappanin-B suppresses human melanoma cancer cell growth][4] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between laboratories.
Induction of Apoptosis
Protosappanin B has been shown to induce apoptosis, or programmed cell death, a critical mechanism for its antitumor effects. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is the standard method used to quantify this effect.
| Cancer Type | Cell Line | Pro-B Concentration (µg/mL) | Total Apoptosis (%) | Laboratory/Study Reference |
| Bladder Cancer | T24 | 100 | Increased | [Protosappanin B promotes apoptosis...in human bladder cancer cells][2][5] |
| 150 | Increased significantly | [Protosappanin B promotes apoptosis...in human bladder cancer cells][2][5] | ||
| 200 | Increased significantly | [Protosappanin B promotes apoptosis...in human bladder cancer cells][2][5] | ||
| 250 | Increased significantly | [Protosappanin B promotes apoptosis...in human bladder cancer cells][2][5] | ||
| 300 | Increased significantly | [Protosappanin B promotes apoptosis...in human bladder cancer cells][2][5] | ||
| 5637 | 100 | Increased | [Protosappanin B promotes apoptosis...in human bladder cancer cells][2][5] | |
| 150 | Increased significantly | [Protosappanin B promotes apoptosis...in human bladder cancer cells][2][5] | ||
| 200 | Increased significantly | [Protosappanin B promotes apoptosis...in human bladder cancer cells][2][5] | ||
| 250 | Increased significantly | [Protosappanin B promotes apoptosis...in human bladder cancer cells][2][5] | ||
| 300 | Increased significantly | [Protosappanin B promotes apoptosis...in human bladder cancer cells][2][5] | ||
| Colon Cancer | SW620 | - | Induced | [Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells][1] |
| HCT-116 | - | No significant effect | [Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells][1] |
Note: The term "Increased" indicates a statistically significant rise in apoptosis compared to control, though the exact percentage was not always provided in the source material.
Key Signaling Pathways Modulated by Protosappanin B
Research from various laboratories has converged on several key signaling pathways that are modulated by Protosappanin B, leading to its antitumor effects. These include the PI3K/Akt pathway, the GOLPH3-mediated pathway, and the STAT3 signaling cascade.
Protosappanin B's Impact on Cellular Signaling
dot
References
- 1. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Protosappanin B in Cancer Therapy: A Comparative Proteomic Overview
An objective analysis of Protosappanin B's effects on cancer cell proteomics, offering a comparative perspective for researchers and drug development professionals.
Protosappanin B (PSB), a key bioactive component derived from the heartwood of Sappanwood (Caesalpinia sappan L.), has demonstrated significant anti-tumor effects across various cancer cell lines. This guide provides a comparative analysis of its impact on the cancer cell proteome, drawing from multiple studies to offer a comprehensive overview of its mechanisms of action. The data presented herein is intended to assist researchers in evaluating the potential of Protosappanin B as a therapeutic agent.
Quantitative Analysis of Protosappanin B's Anti-Cancer Activity
The efficacy of Protosappanin B in inhibiting cancer cell growth has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, vary across different cancer cell lines, highlighting a degree of cell-type-specific activity.
| Cell Line | Cancer Type | IC50 (µg/mL) | Duration of Treatment |
| SW-480 | Human Colon Cancer | 21.32 | 48 hours |
| HCT-116 | Human Colon Cancer | 26.73 | 48 hours |
| BTT | Mouse Bladder Cancer | 76.53 | 48 hours |
| T24 | Human Bladder Cancer | 82.78 | 48 hours[1] |
| 5637 | Human Bladder Cancer | 113.79 | 48 hours[1] |
Comparative Impact on Key Signaling Pathways
Proteomic studies have revealed that Protosappanin B exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The compound has been shown to inhibit key oncogenic pathways, leading to the suppression of tumor growth.
A study on colon cancer cells (SW620) demonstrated that Protosappanin B effectively inhibits the phosphorylation of AKT, p70S6K, and ERK1/2, and reduces the expression of β-catenin.[2] Furthermore, it was found to suppress the expression of Golgi phosphoprotein 3 (GOLPH3), a protein associated with tumor progression.[2]
In human melanoma cells (A875), Protosappanin B treatment led to a significant inhibition of the PI3K/AKT/GSK-3β signaling pathway.[3] This inhibition was accompanied by an increase in the expression of pro-apoptotic proteins such as Bax and caspase-3, and a decrease in anti-apoptotic and cell proliferation-associated proteins including cyclin-D1, Bcl-2, c-Myc, and survivin.[3]
Research on human bladder cancer cells (T24 and 5637) indicated that Protosappanin B induces G1 phase cell cycle arrest.[1] A proteomics analysis in this study revealed that Protosappanin B modulates a number of genes involved in the regulation of the cell cycle.[1]
Experimental Protocols
The following methodologies are representative of the key experiments conducted in the cited studies to evaluate the effects of Protosappanin B on cancer cells.
Cell Viability and Growth Assays
-
MTT Assay: Cancer cells were seeded in 96-well plates and treated with varying concentrations of Protosappanin B (e.g., 12.5, 25, 50, 100, or 200 µg/mL) for 48 hours.[1] Following treatment, MTT solution was added to each well, and the resulting formazan (B1609692) crystals were dissolved in a solubilization buffer. The absorbance was then measured at a specific wavelength to determine cell viability.
-
Trypan Blue Exclusion Assay: To assess cell viability, cells were treated with Protosappanin B (e.g., 2 mg/mL) in a time-dependent manner.[4] Post-treatment, cells were stained with trypan blue, and the number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: To analyze apoptosis and the cell cycle, cancer cells were treated with different concentrations of Protosappanin B (e.g., 100, 150, 200, 250, or 300 μg/mL) for 48 hours.[1] For apoptosis detection, cells were stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells were fixed and stained with PI. The stained cells were then analyzed by a flow cytometer.
Proteomics Analysis
-
Western Blotting: To investigate the effect of Protosappanin B on specific proteins, cells were treated with the compound, and total protein was extracted. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then incubated with primary antibodies against target proteins (e.g., p-AKT, p-p70S6K, β-catenin, p-ERK1/2, GOLPH3, p-PI3K, p-GSK-3β, Bax, caspase-3, cyclin-D1, Bcl-2, c-Myc, and survivin) followed by incubation with secondary antibodies.[2][3] The protein bands were visualized using an enhanced chemiluminescence detection system.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by Protosappanin B and a general workflow for its proteomic analysis.
Figure 1: Protosappanin B inhibits the PI3K/AKT pathway, leading to apoptosis.
Figure 2: Protosappanin B inhibits the MAPK/ERK pathway, reducing cell proliferation.
Figure 3: A generalized workflow for studying protein expression changes.
References
- 1. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Protosappanin B: A Guide to Safe Laboratory Handling and Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Protosappanin B, a bioactive compound extracted from Lignum Sappan. Given its cytotoxic properties, adherence to strict safety protocols is imperative to minimize exposure risk and ensure a safe laboratory environment. The following procedures are based on standard practices for handling potent cytotoxic agents.
Immediate Safety and Personal Protective Equipment (PPE)
The primary hazards associated with Protosappanin B are related to its potential cytotoxicity through inhalation, skin contact, or ingestion. While a comprehensive toxicological profile is not widely published, its demonstrated effects on various cancer cell lines necessitate handling it as a potent, hazardous compound.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact. The outer glove should be changed immediately upon contamination or every two hours. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids or fine particles. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form outside of a certified containment device to prevent inhalation. |
Operational Plan for Handling Protosappanin B
All procedures involving Protosappanin B must be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to control for aerosols and spills.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area within the fume hood or BSC is clean and decontaminated.
-
Cover the work surface with disposable, plastic-backed absorbent pads.
-
Assemble all necessary equipment (e.g., vials, solvents, pipettes, waste containers) within the containment area before introducing the compound.
-
-
Weighing (Powdered Form):
-
Perform all weighing activities within the fume hood or BSC.
-
Use an anti-static weigh boat and handle with forceps to minimize dispersal of the powder.
-
Carefully transfer the desired amount to a tared container.
-
Immediately and securely close the primary container of Protosappanin B.
-
Clean the weighing area and any utensils used with a suitable solvent (e.g., 70% ethanol) followed by a decontaminating solution.
-
-
Reconstitution and Dilution:
-
Protosappanin B is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.
-
Slowly add the solvent to the vial containing the powdered Protosappanin B to avoid splashing.
-
Cap the vial and vortex gently until the compound is fully dissolved.
-
All containers holding Protosappanin B solutions must be clearly labeled with the compound name, concentration, solvent, date, and a hazard warning.
-
Disposal Plan
All waste generated from handling Protosappanin B is considered hazardous chemical waste.
-
Solid Waste: Used gloves, gowns, absorbent pads, and any other contaminated disposable materials should be placed in a designated, sealed hazardous waste bag within the fume hood or BSC.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container for hazardous chemical waste.
Follow all institutional and local regulations for the disposal of cytotoxic chemical waste.
Quantitative Toxicity Data
The following table summarizes the available in-vitro cytotoxicity data for Protosappanin B. No established occupational exposure limits (e.g., PEL, TLV) have been identified.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) |
| SW-480 | Human Colon Cancer | 21.32 | 48 |
| HCT-116 | Human Colon Cancer | 26.73 | 48 |
| BTT | Mouse Bladder Cancer | 76.53 | 48 |
| T24 | Human Bladder Cancer | 82.78 | 48 |
| 5637 | Human Bladder Cancer | 113.79 | 48 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols Cited
The cytotoxicity data presented is primarily derived from studies utilizing the MTT assay to assess cell viability after exposure to Protosappanin B.
General MTT Assay Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Protosappanin B (e.g., 12.5, 25, 50, 100, and 200 µg/mL) and incubated for a specified period (e.g., 48 hours).[1]
-
After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
Visualized Workflows
Caption: Workflow for the safe handling of Protosappanin B.
Caption: Emergency response workflow for a Protosappanin B spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
